DYSPROSIUM SULFIDE
Description
Properties
CAS No. |
12133-06-1 |
|---|---|
Molecular Formula |
DyS |
Molecular Weight |
194.57 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Techniques for Dysprosium Sulfide
Solid-State Reaction Routes for Dysprosium Sulfide (B99878) Synthesis
Solid-state reactions represent a conventional and straightforward approach for the synthesis of dysprosium sulfide. These methods typically involve the direct reaction of elemental dysprosium with sulfur at elevated temperatures in an inert atmosphere or vacuum. wikipedia.org The high temperatures are necessary to overcome the activation energy barrier for the reaction between the solid precursors.
Another common solid-state route involves the sulfidation of dysprosium oxide (Dy2O3) using a sulfur-containing agent like hydrogen sulfide (H2S) gas at high temperatures. wikipedia.orgontosight.ai The general reaction can be represented as:
Dy2O3 + 3H2S → Dy2S3 + 3H2O wikipedia.org
The synthesis of sulfide-based solid-state electrolytes, a field related to the synthesis of materials like this compound, often employs high-temperature solid-state reactions, sometimes exceeding 750°C to 900°C, to promote the formation of the desired crystalline phases. mdpi.com These processes are typically conducted under inert atmospheres to prevent oxidation. mdpi.com Mechanical ball milling is another solid-state technique that can be used. mdpi.com This method involves the high-energy milling of precursor powders to induce chemical reactions and phase transformations at or near room temperature. frontiersin.org
Table 1: Comparison of Solid-State Synthesis Parameters for Sulfide Materials
| Parameter | High-Temperature Reaction | Mechanical Ball Milling |
| Typical Temperature | >750 °C mdpi.com | Room Temperature frontiersin.org |
| Atmosphere | Inert (e.g., Argon) or Vacuum wikipedia.orgmdpi.com | Inert mdpi.com |
| Starting Materials | Elements (Dy, S) or Oxide (Dy2O3) and Sulfidizing Agent (H2S) wikipedia.org | Stoichiometric precursors (e.g., metal sulfides, elemental sulfur) mdpi.com |
| Product Form | Crystalline powder wikipedia.org | Amorphous or crystalline powder frontiersin.org |
| Key Advantage | Promotes formation of conductive crystalline phases mdpi.com | Room temperature process, direct formation of electrolyte particles frontiersin.org |
Solution-Based Approaches for this compound Preparation
Solution-based methods offer greater control over the size, morphology, and composition of the resulting this compound particles, often leading to the formation of nanomaterials with unique properties. These techniques are generally carried out at lower temperatures compared to solid-state routes.
Solvothermal and Hydrothermal Methods for this compound Crystallization
Solvothermal and hydrothermal syntheses are widely used for the crystallization of inorganic materials from solution under elevated temperature and pressure. In a typical hydrothermal process, the reaction is conducted in an aqueous solution within a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of water. uio.noresearchsynergypress.com Solvothermal synthesis is a more general term where the solvent can be non-aqueous. uio.noresearchgate.net
These methods allow for precise control over the crystallization process by varying parameters such as temperature, pressure, reaction time, and the concentration of precursors. researchsynergypress.com The use of different solvents can also influence the resulting crystal phase and morphology. researchgate.net For instance, the synthesis of a dysprosium-organic framework, a precursor that can be converted to dysprosium oxide, has been achieved through a hydrothermal reaction. nanochemres.org The controlled conditions of solvothermal and hydrothermal methods can lead to the formation of well-defined crystals and nanostructures. researchsynergypress.com
Chemical Co-precipitation Techniques for this compound Nanostructures
Chemical co-precipitation is a versatile and cost-effective method for synthesizing nanostructured materials. iaamonline.org This technique involves the simultaneous precipitation of two or more cations from a solution through the addition of a precipitating agent. In the context of this compound, this would typically involve dissolving a soluble dysprosium salt, such as dysprosium chloride or dysprosium nitrate, in a solvent and then introducing a sulfide source, like sodium sulfide or hydrogen sulfide, to induce the precipitation of Dy2S3 nanostructures. iaamonline.orgjournalajacr.com
The morphology and particle size of the resulting nanoparticles can be influenced by various reaction parameters, including the concentration of precursors, temperature, pH, and the presence of capping agents or surfactants. electrochemsci.org For example, in the synthesis of zinc sulfide nanoparticles, polyvinylpyrrolidone (B124986) (PVP) has been used as a capping agent to control particle growth. iaamonline.org A similar approach could be applied to the synthesis of this compound to achieve desired nanostructural characteristics.
Sol-Gel Processing for this compound Materials
The sol-gel process is a wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. researchgate.netmdpi.com While extensively used for oxides, the application of sol-gel methods to sulfide materials is less common but holds potential. researchgate.net
A typical sol-gel process involves the hydrolysis and condensation of metal alkoxide precursors in an alcoholic solution. researchgate.net For sulfide synthesis, a modified approach is necessary. One route involves the vulcanization of oxide gels, where a pre-formed oxide gel is treated with a sulfurizing agent. researchgate.net Another approach is the direct synthesis from organometallic precursors in a sulfur-containing environment. researchgate.net The sol-gel method offers advantages such as low processing temperatures and good control over the chemical composition of the final product. researchgate.net For instance, dysprosium-doped cobalt ferrite (B1171679) nanoparticles have been synthesized using a sol-gel auto-combustion method, which allows for the creation of fine particles at relatively low temperatures. iieta.org
Vapor Phase Deposition Techniques for this compound Film and Structure Formation
Vapor phase deposition techniques are primarily used for the fabrication of thin films and coatings with controlled thickness and composition. These methods can be broadly classified into physical vapor deposition (PVD) and chemical vapor deposition (CVD). deptec.com
Physical Vapor Deposition (PVD) involves the transfer of material from a solid source to a substrate through physical means, such as evaporation or sputtering, in a vacuum environment. deptec.com
Thermal Evaporation: In this method, the source material is heated in a vacuum until it vaporizes and then condenses on the substrate to form a thin film. scholarsresearchlibrary.com
Sputtering: This technique uses high-energy ions to bombard a target material, causing atoms to be ejected and deposited onto the substrate. americanelements.com Sputtering can be performed at lower temperatures than evaporation and is suitable for a wide range of materials. americanelements.com
Pulsed Laser Deposition (PLD): A high-power laser is used to ablate a target material, creating a plasma plume that deposits a thin film on a substrate. scholarsresearchlibrary.com
Chemical Vapor Deposition (CVD) involves the reaction or decomposition of gaseous precursor compounds on a substrate surface to form a solid thin film. deptec.com For this compound, this would involve introducing a volatile dysprosium precursor and a sulfur-containing gas into a reaction chamber where they react at the substrate surface. A variation of this is Atomic Layer Deposition (ALD), a cyclical process that allows for the deposition of ultrathin films with high precision by alternately and sequentially exposing the substrate to different vapor-phase reactants. google.com
The Successive Ionic Layer Adsorption and Reaction (SILAR) method, a chemical deposition technique, has been utilized to synthesize this compound thin films with a nanoparticulate surface morphology. quickcompany.in This method involves the sequential immersion of a substrate into solutions containing the cationic and anionic precursors. quickcompany.in
Control over Morphology and Microstructure during this compound Synthesis
The ability to control the morphology and microstructure of this compound is crucial for tailoring its properties for specific applications. Several factors during the synthesis process can be manipulated to achieve this control.
In solution-based methods , parameters such as precursor concentration, temperature, pH, and the use of surfactants or structure-directing agents play a significant role. electrochemsci.org For instance, in the precipitation of lead sulfide, the concentration of the lead and sulfide precursors directly impacts the size and uniformity of the resulting nanoparticles. electrochemsci.org Similarly, the use of surfactants can prevent particle agglomeration and influence the final morphology. electrochemsci.org The solvothermal method provides control over size and shape by adjusting reaction temperature and solvent composition. researchsynergypress.com
In solid-state synthesis , the reaction temperature and duration can influence the crystallinity and grain size of the product. Methods like solution combustion synthesis, while often producing agglomerated particles, offer avenues for morphological control through the optimization of the reactive solution composition and combustion temperature. acs.org
For thin film deposition , the deposition parameters are key to controlling the microstructure. In PVD techniques like sputtering, factors such as the sputtering power, gas pressure, and substrate temperature can be adjusted to influence the film's density, grain size, and orientation. oaijse.com In CVD, the precursor flow rates, substrate temperature, and pressure determine the growth rate and quality of the film. americanelements.com The SILAR method allows for control over film thickness by varying the number of deposition cycles. quickcompany.in
Precursor Chemistry and its Influence on this compound Formation Pathways
The selection of precursor compounds is a critical factor that profoundly influences the synthetic pathways and ultimate characteristics of this compound materials. The chemical nature of the dysprosium source and the sulfur source, whether separate or combined in a single-source precursor, dictates key properties of the resulting sulfide, including its stoichiometry, crystalline phase, morphology, and purity. Research into the synthesis of lanthanide sulfides has explored a variety of precursor systems, each with distinct advantages and impacts on the final product.
Single-source precursors, which contain both the metal and sulfur atoms within a single molecule, are particularly advantageous as they can lead to more uniform and defect-free materials at lower conversion temperatures. nih.gov This is attributed to the pre-existing metal-sulfur bonds within the precursor molecule. nih.gov Among these, dithiocarbamate (B8719985) complexes of lanthanides have been extensively studied as viable precursors for the synthesis of lanthanide sulfide materials and nanoparticles. researchgate.net
Studies on the thermolysis of lanthanide dithiocarbamate complexes, specifically of the type [Ln(S2CNEt2)3(phen)] (where Ln is a lanthanide and phen is 1,10-phenanthroline), have demonstrated that the ionic radius of the lanthanide plays a significant role in the phase of the resulting product. researchgate.net For dysprosium, the thermolysis of its dithiocarbamate precursor has been shown to yield a mixture of the γ-Dy2S3 phase and the oxysulfide Dy2O2S, particularly when the reaction is carried out under specific temperature programs (e.g., heating to 900 °C for 5 hours). researchgate.net The formation of oxysulfides is a common challenge due to the high oxophilicity of lanthanides, where oxygen contamination can readily lead to the formation of these mixed-anion compounds. researchgate.netresearchgate.net The reaction conditions, such as temperature and atmosphere, are therefore crucial in controlling the final product composition. researchgate.net For instance, treatments at temperatures as high as 900 °C in a nitrogen atmosphere have been found to enhance the crystallinity and favor the formation of a single sulfide phase over the oxysulfide. researchgate.net
The choice of precursor extends beyond dithiocarbamates. While not yet demonstrated specifically for this compound, research on other lanthanide sulfides provides insight into potential alternative pathways. For example, the synthesis of europium sulfide (EuS) nanoparticles has been successfully achieved using europium dithiocarbamate precursors, where the decomposition temperature is a key factor. sci-hub.se This suggests that similar methodologies could be adapted for this compound, with careful control of thermal decomposition conditions to target specific phases.
Furthermore, dual-source methods, where the metal and sulfur precursors are separate compounds, offer another route to this compound. For instance, the reaction of lanthanide iodides with a reactive sulfur source like bis(trimethylsilyl)sulfide in a high-boiling point solvent such as oleylamine (B85491) has been shown to produce various lanthanide sulfide phases. nih.govnih.gov The specific halide used (e.g., chloride vs. iodide) and the reaction temperature can surprisingly influence the final stoichiometry of the sulfide, highlighting the kinetic control that precursor choice can exert on phase stabilization. nih.govnih.govresearchgate.net While detailed studies on dysprosium using this method are limited, the principles established for europium and samarium provide a strong foundation for future work. nih.govnih.govresearchgate.net
The influence of precursor chemistry on the resulting this compound is summarized in the table below, drawing on findings from dysprosium-specific studies and analogous lanthanide sulfide systems.
| Precursor Type | Dysprosium Source | Sulfur Source | Synthetic Method | Resulting Product(s) | Key Influencing Factors |
| Single-Source | [Dy(S2CNEt2)3(phen)] | [Dy(S2CNEt2)3(phen)] | Solid-state thermolysis | γ-Dy2S3 and Dy2O2S | Reaction temperature, atmosphere (inert gas flow to minimize oxysulfide formation) researchgate.netresearchgate.net |
| Dual-Source (Inferred) | Dysprosium(III) Iodide (DyI3) | Bis(trimethylsilyl)sulfide | Colloidal synthesis in oleylamine | Potentially Dy2S3 or other phases | Reaction temperature, nature of halide precursor nih.govsci-hub.senih.gov |
| Dual-Source (Inferred) | Dysprosium(III) Chloride (DyCl3) | Bis(trimethylsilyl)sulfide | Colloidal synthesis in oleylamine | Potentially different Dy-S phases compared to iodide precursor | Nature of halide precursor, reaction kinetics nih.govnih.govresearchgate.net |
This table illustrates that the pathway to forming pure-phase this compound is highly dependent on the starting materials and the conditions under which they are transformed. The use of single-source dithiocarbamate precursors provides a direct route, though careful control of the atmosphere is necessary to prevent the formation of oxysulfides. researchgate.netresearchgate.net Dual-source methods, by analogy with other lanthanides, offer tunability in the final product phase through the selection of the halide and sulfur source, governed by kinetic factors during the synthesis. nih.govresearchgate.net
Crystallographic Structures and Structural Phase Transformations of Dysprosium Sulfide
Fundamental Crystallography of Dysprosium Sulfide (B99878) Compounds
Dysprosium sulfide (Dy₂S₃) is known to exist in several polymorphic forms, each characterized by a distinct crystal structure and space group. The specific phase that forms is dependent on the synthesis conditions, such as temperature and pressure.
One of the commonly cited structures for Dy₂S₃ is the Gd₂S₃-type structure. chemicalbook.com This phase possesses a monoclinic crystal system and is described by the space group Pnma. chemicalbook.com Another significant phase is the γ-phase, which adopts a cubic defect structure of the Th₃P₄ type. researchgate.net This high-temperature phase is characterized by the space group I4̅3d. researchgate.net In addition to these, other phases like a δ-phase with a monoclinic structure and an ε-phase with a rhombohedral structure have also been reported for rare earth sulfides. researchgate.net
Beyond the binary Dy₂S₃, ternary dysprosium sulfides also exhibit a range of crystal structures. For example, the ternary dysprosium sulfur telluride, Dy₄S₄Te₃, crystallizes in the monoclinic system with the space group C2/m. researchgate.net Potassium this compound (KDysprosiumS₂) is another example, which is part of a series of isostructural compounds. researchgate.net The study of dysprosium-containing systems has revealed various other complex structures, often determined through single-crystal X-ray diffraction. researchgate.net
The table below summarizes the crystallographic data for some common this compound phases.
| Compound | Formula | Crystal System | Space Group | Pearson Symbol | Prototype |
| Didysprosium Trisulfide | Dy₂S₃ | Monoclinic | Pnma | Gd₂S₃ | |
| This compound (γ-phase) | Dy₂S₃ | Cubic | I4̅3d | Th₃P₄ | |
| Dysprosium Sulfur Telluride | Dy₄S₄Te₃ | Monoclinic | C2/m | Ho₄S₄Te₂.₆₈ |
Data sourced from multiple scientific reports. chemicalbook.comresearchgate.netresearchgate.net
The precise determination of lattice parameters is fundamental to characterizing the crystal structure of this compound. These parameters define the size and shape of the unit cell. For the monoclinic Dy₂S₃ phase with the Gd₂S₃ type structure, the lattice constants have been reported as a = 0.7284 nm, b = 0.3881 nm, and c = 1.5143 nm, with all angles being 90°. chemicalbook.com
In the context of dysprosium-containing metal-organic frameworks (Dy-MOFs) which can serve as precursors for dysprosium oxides, powder X-ray diffraction (PXRD) is a key technique for phase identification and lattice parameter determination. nanochemres.orgnanochemres.org For instance, the calcination of a Dy-MOF can yield cubic Dy₂O₃ with a space group of Ia-3 and lattice parameters of a = b = c = 10.6670 Å. nanochemres.orgnanochemres.org
The refinement of lattice parameters is often performed using techniques like the Rietveld method, which allows for a detailed analysis of the diffraction data to obtain accurate structural information. This is particularly important when studying the effects of dopants or substitutions on the crystal structure. For example, in dysprosium-doped zinc sulfide (ZnS) nanophosphors, X-ray diffraction is used to confirm the cubic zinc blende structure and to determine the lattice strain, which can be influenced by the concentration of the dopant. iaamonline.org
The table below presents the lattice parameters for a specific phase of this compound.
| Compound | Crystal System | a (nm) | b (nm) | c (nm) | α (°) | β (°) | γ (°) | V (nm³) |
| Dy₂S₃ (Gd₂S₃ type) | Monoclinic | 0.7284 | 0.3881 | 1.5143 | 90 | 90 | 90 | 0.4281 |
Data sourced from ChemicalBook. chemicalbook.com
Common Crystalline Phases and Space Groups of this compound
Advanced Structural Characterization Techniques for this compound
To gain a comprehensive understanding of the complex crystal structures and phase transformations in this compound, a suite of advanced characterization techniques is employed. These methods provide detailed information beyond basic phase identification.
High-Resolution X-ray Diffraction (HRXRD) is a powerful, non-destructive technique for the detailed analysis of nearly perfect crystalline materials. malvernpanalytical.com It provides a wealth of information about epitaxial materials, including crystal lattice misfit, strain, tilt, and defectivity. leti-cea.com In the study of dysprosium-containing materials, HRXRD is crucial for characterizing thin films and heterostructures. mit.edu
For example, in the growth of single-crystal dysprosium iron garnet (DyIG) films on various garnet substrates, HRXRD scans of the (444) reflection reveal the high crystalline quality of the films, as evidenced by distinct film peaks and Laue fringes. mit.edu This technique allows for the precise determination of the out-of-plane lattice parameter and any rhombohedral distortions in the unit cell. mit.edu By analyzing the HRXRD data, researchers can quantify the strain state of the film, which is essential for understanding its magnetic and magnetoelastic properties. mit.edu The information obtained from HRXRD, such as layer thickness, composition, and structural quality, is vital for the successful application of these materials in advanced devices. malvernpanalytical.com
Single-Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a chemical compound in the solid state. hzdr.de It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions. hzdr.de In the research of dysprosium sulfides and related compounds, SCXRD is indispensable for solving complex crystal structures. researchgate.netjyu.fi
The structure of the ternary dysprosium sulfur telluride, Dy₄S₄Te₃, for instance, was determined using single-crystal X-ray diffractometer data. researchgate.net Similarly, the crystal structures of various other dysprosium-containing intermetallic and coordination compounds have been elucidated through SCXRD. researchgate.netuj.edu.pl This technique is particularly valuable for novel materials where the crystal structure is unknown. The ability to isolate and analyze a single crystal provides unambiguous structural information that is often not obtainable from powder diffraction data, especially in cases of complex or low-symmetry crystal systems. unlv.edu
Neutron diffraction is a powerful complementary technique to X-ray diffraction for studying the structure of materials. mlz-garching.de A key advantage of neutron diffraction is its ability to locate light atoms, such as hydrogen, in the presence of heavier atoms, and to distinguish between neighboring elements in the periodic table. asme.org Furthermore, because neutrons have a magnetic moment, they can be used to determine the magnetic structure of materials. asme.org
In the context of dysprosium compounds, neutron diffraction has been instrumental in studying their magnetic ordering. Dysprosium exhibits complex magnetic phase transitions, and neutron diffraction has been used to investigate these phenomena. researchgate.net For instance, studies on dysprosium metal have revealed its helical antiferromagnetic state at low temperatures. wikipedia.org While specific neutron diffraction studies focusing solely on the crystal structure of simple dysprosium sulfides are less commonly reported in the provided search results, the technique is highly relevant for investigating the magnetic structures of dysprosium-containing materials, including its sulfides, and for studying materials under conditions where X-ray diffraction may be less suitable, such as in certain high-pressure or flux-growth experiments. acs.org Neutron diffraction studies have been performed on related rare-earth sulfides and carbides to determine the positions of the light atoms. asme.org
Single-Crystal X-ray Diffraction (SCXRD) for this compound
High-Pressure Induced Structural Phase Transitions in this compound
The application of high pressure serves as a powerful tool to investigate the structural stability of this compound and to synthesize novel polymorphs with distinct crystal structures and properties. By reducing interatomic distances, high-pressure conditions can induce significant changes in electronic configurations and bonding, leading to the formation of phases not accessible under ambient conditions.
Research into the dysprosium-sulfur system under high pressure has revealed the existence of several polymorphs, particularly for dysprosium sesquisulfide (Dy₂S₃) and dysprosium polysulfides (DyS₂).
At ambient pressure, one of the known structural modifications is α-Dy₂S₃, which possesses an orthorhombic crystal structure with the space group Pnma. researchgate.netjps.jp This structure is isostructural with compounds like stibnite (B1171622) (Sb₂S₃) and U₂S₃. geologyscience.ru In total, four structural modifications for dysprosium sesquisulfide have been identified, though high-pressure studies have primarily focused on the synthesis of new polysulfide phases. researchgate.net
Early high-pressure, high-temperature synthesis work successfully produced new polymorphs of dysprosium polysulfides. acs.orgamazonaws.com One such phase is a cubic polymorph of DyS₂, which was synthesized in a pressure range of 33 to 70 kbar (3.3 to 7.0 GPa) and a temperature range of 600–800 °C. acs.org This cubic phase is isostructural with LaS₂-type compounds. amazonaws.com Additionally, a tetragonal polymorph of dysprosium polysulfide, with a stoichiometry approaching DyS₁.₉, has been reported. acs.org The synthesis of these heavier rare earth polysulfides was made possible by using high pressure to extend the stability zone of the compounds to higher temperatures while maintaining the necessary high sulfur pressure. amazonaws.com
The table below summarizes the key crystallographic data for known ambient and high-pressure polymorphs of this compound.
| Compound | Phase Name/Symmetry | Space Group | Synthesis Conditions | Notes |
|---|---|---|---|---|
| Dy₂S₃ | α-phase (Orthorhombic) | Pnma | Ambient Pressure | One of four known structural modifications. researchgate.netjps.jp Isostructural with Sb₂S₃. geologyscience.ru |
| DyS₂ | Cubic | Not specified (LaS₂-type) | 3.3 - 7.0 GPa, 600 - 800 °C | Synthesized using high-pressure, high-temperature techniques. acs.orgamazonaws.com |
| DyS~1.9 | Tetragonal | Not specified | High Pressure | Non-stoichiometric polysulfide. acs.org |
The exploration of this compound's high-pressure behavior relies on specialized experimental setups capable of generating extreme conditions while allowing for in-situ structural analysis. oup.com
A primary technique for synthesizing bulk high-pressure phases is the use of large-volume presses, such as a tetrahedral anvil press. acs.org This apparatus was employed in early studies to synthesize cubic DyS₂, achieving pressures up to 70 kbar and temperatures up to 2000 °C. acs.org In these experiments, reactants are typically contained within a graphite (B72142) furnace, and the assembly is compressed. After heating to the desired temperature, the sample is quenched, and the recovered products are analyzed at ambient conditions using methods like X-ray powder diffraction. acs.org
For in-situ investigation of structural transformations as a function of pressure and temperature, the diamond anvil cell (DAC) is a prevalent tool. nih.govresearchgate.netresearchgate.net The DAC compresses a small sample between two diamond anvils, capable of reaching pressures well over 100 GPa. nih.gov Laser heating systems are often integrated with the DAC to achieve temperatures of several thousand Kelvin. nih.govresearchgate.net The transparency of diamonds to X-rays allows for real-time analysis of the crystal structure.
This is typically performed at synchrotron radiation facilities, which provide high-brilliance X-ray beams necessary for probing the small sample volumes inside a DAC. oup.comesrf.fr Both angle-dispersive and energy-dispersive X-ray diffraction techniques are used to monitor changes in the crystal lattice, identify phase transitions, and solve the structures of new high-pressure polymorphs. osti.gov
While detailed theoretical studies specifically predicting the high-pressure phase diagram of this compound are not widely reported, the computational methodologies for such investigations are well-established. These methods have been extensively applied to other dysprosium compounds, such as hydrides and carbides, providing a framework for understanding potential transformations in sulfides. nih.govutexas.edu
The primary tool for theoretical prediction is Density Functional Theory (DFT). nih.govutexas.edu DFT calculations are used to determine the total energy and enthalpy of various candidate crystal structures at different pressures. The structure with the lowest enthalpy at a given pressure is predicted to be the most stable. nih.gov
To identify potential high-pressure phases, ab initio evolutionary crystal structure prediction (CSP) algorithms are often employed. utexas.eduresearchgate.net These computational techniques explore the potential energy landscape of a given chemical composition to find novel, stable, or metastable crystal structures without prior experimental input. Such calculations have successfully predicted complex phase diagrams and novel stoichiometries for rare-earth hydrides and carbides under pressure. nih.govutexas.eduresearchgate.net These computational studies can also provide insights into the electronic structure, bonding, and dynamical stability (via phonon calculations) of the predicted high-pressure phases. nih.govutexas.edu
Experimental Techniques for High-Pressure this compound Crystallography
High-Temperature Structural Evolution and Phase Stability in this compound Systems
The structural behavior of this compound is also significantly influenced by temperature, both at ambient and high pressures. High-temperature conditions can overcome kinetic barriers to phase transitions and promote chemical reactions, leading to new structural forms.
Investigations into the thermophysical properties of this compound compositions like Ln₃₋ₓVₓS₄ have been conducted in a temperature range from 300 to 1200 K (approximately 27 to 927 °C). researchgate.net Such studies provide crucial data on thermal expansion and stability, which are essential for high-temperature applications. The results indicate that the thermoelectrical properties are dependent on current carrier concentration and cation vacancies. researchgate.net
The interplay between high pressure and high temperature is critical for defining the stability fields of different this compound polymorphs. As demonstrated in the synthesis of cubic DyS₂, this phase is stable only within a specific pressure-temperature window of 3.3–7.0 GPa and 600–800 °C. acs.org Below this temperature range, no reaction occurs, while at temperatures above this window, different products or phases may form. This highlights that specific polymorphs may only be accessible through precise control of both pressure and temperature. acs.org
In other systems, high-temperature annealing can induce structural changes. For instance, when Dy₂S₃ is used as a dopant in ZnS, high-temperature annealing in a vacuum leads to significant changes in the crystal structure, with the formation of an oxysulfide, Dy₂O₂S, indicating a reaction driven by the high temperature. scispace.com
Electronic Structure and Bonding in Dysprosium Sulfide
Electron Localization Function and Charge Distribution in Dysprosium Sulfide (B99878)
The Electron Localization Function (ELF) is a theoretical tool used to visualize and understand the extent of electron localization in a chemical system. jussieu.frq-chem.com It provides a measure of the probability of finding an electron near another electron of the same spin, with values ranging from 0 (complete delocalization) to 1 (perfect localization). jussieu.frzealpress.com Regions of high ELF values can be identified with atomic shells, chemical bonds, and lone pairs. jussieu.fr
In the context of dysprosium sulfide, an analysis of the ELF would reveal the nature of the charge distribution and bonding. For instance, in dysprosium carbides, ELF maps have demonstrated the localization of electrons on C-C bonds, indicative of covalent bonding, and ionic bonding between the dysprosium and carbon units. uni-bayreuth.de A similar analysis for DyS would likely show significant charge transfer from dysprosium to sulfur, characteristic of ionic bonding, but could also reveal some degree of electron sharing. The differential charge density, which shows the change in charge density upon bond formation, can further quantify this charge transfer. zealpress.com
Orbital Hybridization and Covalent Character in Dysprosium-Sulfur Bonds
While the bonding in this compound is expected to be predominantly ionic due to the large difference in electronegativity between dysprosium and sulfur, some degree of covalent character arising from orbital hybridization is also possible. Hybridization involves the mixing of atomic orbitals to form new hybrid orbitals that are suitable for bonding. surryschools.net
In the Dy-S bond, this could involve the mixing of dysprosium's outer shell orbitals (e.g., 5d, 6s) with the 3p orbitals of sulfur. The extent of this hybridization would determine the covalent character of the bond. While sulfur can exhibit various hybridization states like sp³, sp³d, and sp³d² to form covalent bonds, the specific hybridization in DyS would be influenced by the crystal structure and coordination environment. fiveable.melibretexts.orgyoutube.com Theoretical calculations, particularly those that analyze the projected density of states and electron localization, are essential to quantify the degree of orbital overlap and the covalent nature of the Dy-S bonds.
Theoretical Prediction of Electronic Transport Phenomena in this compound
Theoretical predictions of electronic transport properties, such as electrical conductivity, rely on understanding the electronic band structure and scattering mechanisms. First-principles calculations combined with Boltzmann transport theory are often used to model these phenomena. aps.org
For this compound, which has been identified as metallic from band structure calculations, the electronic transport would be governed by the electrons at the Fermi level. researchgate.net The nature of the bands crossing the Fermi level, their dispersion (how energy changes with momentum), and the density of states at the Fermi level are critical parameters. Theoretical studies can also investigate the effects of factors like doping on the electronic transport properties. For example, studies on doped silicene have shown that doping can significantly alter the band structure and enhance the power factor, which is a key parameter for thermoelectric performance. ajol.infoajol.info Similar theoretical investigations on DyS could explore its potential for applications in areas like thermoelectrics by examining how its electronic transport properties can be tuned.
Fermi Level Analysis and Implications for this compound Functionality
The Fermi level (EF) is a critical concept in solid-state physics, representing the hypothetical energy level of an electron that has a 50% probability of being occupied at thermodynamic equilibrium. mdpi.com Its position within the electronic band structure of a material fundamentally dictates its electrical properties, determining whether it behaves as a metal, semiconductor, or insulator. wikipedia.org An analysis of the Fermi level in this compound compounds reveals significant differences between its stoichiometries, primarily between dysprosium monosulfide (DyS) and dysprosium (III) sulfide (Dy₂S₃), leading to distinct functional implications.
Detailed Research Findings
Theoretical investigations using first-principles calculations based on density functional theory (DFT) have been instrumental in elucidating the electronic structure of dysprosium sulfides. researchgate.net These studies confirm that the two primary forms of this compound exhibit fundamentally different electronic characteristics based on the position of their respective Fermi levels.
Dysprosium Monosulfide (DyS): Computational studies have consistently characterized dysprosium monosulfide (DyS), which crystallizes in a cubic NaCl-type structure, as a metallic compound. researchgate.netwikipedia.org The electronic band structure and density of states (DOS) calculations confirm this metallic nature. researchgate.net In metals, the Fermi level intersects one or more energy bands, meaning there is no energy gap between the valence and conduction bands. Consequently, DyS possesses a non-zero density of states at the Fermi level, allowing electrons to be easily excited into unoccupied states, which enables electrical conduction. The states crossing the Fermi level are primarily derived from the Dysprosium 5d orbitals, indicating their crucial role in the material's conductivity. utexas.edu
Dysprosium (III) Sulfide (Dy₂S₃): In contrast, dysprosium (III) sulfide (Dy₂S₃), which commonly exists in an orthorhombic crystal structure, is identified as a semiconductor. materialsproject.orgwikipedia.org Its electronic structure is characterized by a distinct band gap between the valence band maximum (VBM) and the conduction band minimum (CBM). materialsproject.org The Fermi level for pure, undoped Dy₂S₃ is located within this forbidden energy gap. wikipedia.orgmaterialsproject.org DFT calculations, while often underestimating the precise value, indicate the presence of this gap. materialsproject.org The top of the valence band is largely composed of sulfur (S) 3p orbital states, while the bottom of the conduction band is primarily formed by dysprosium (Dy) 5d orbital states. The highly localized Dy 4f electrons form sharp peaks in the density of states, and their energy position relative to the Fermi level is critical for the material's magnetic and optical properties. utexas.edu
The following table summarizes the key findings from Fermi level analysis for these two compounds.
| Property | Dysprosium Monosulfide (DyS) | Dysprosium (III) Sulfide (Dy₂S₃) |
| Electrical Nature | Metallic | Semiconductor |
| Fermi Level Position | Intersects the conduction band | Lies within the band gap |
| Density of States at EF | Non-zero | Zero (in a perfect crystal) |
| Dominant Orbitals at EF | Dy 5d | N/A (gap region) |
| Valence Band Maximum | N/A | S 3p |
| Conduction Band Minimum | N/A | Dy 5d |
Implications for this compound Functionality
The distinct positioning of the Fermi level in DyS and Dy₂S₃ has profound implications for their potential applications.
The metallic nature of DyS makes it a candidate for applications requiring electrical conductivity. researchgate.net The combination of metallicity with the inherent magnetic properties arising from the 4f electrons of dysprosium suggests its potential use in spintronic devices, where both the charge and spin of electrons are exploited. researchgate.net
The semiconducting properties of Dy₂S₃ open avenues for its use in electronic and optoelectronic devices. materialsproject.org The magnitude of its band gap dictates the range of electromagnetic radiation it can absorb and emit, making it relevant for applications such as photodetectors or as a component in thermoelectric materials. researchgate.net Furthermore, the electronic properties of Dy₂S₃ can be intentionally modified through doping. Introducing impurities can shift the Fermi level closer to either the valence band (p-type doping) or the conduction band (n-type doping), a fundamental technique for fabricating semiconductor devices like diodes and transistors. mdpi.com
Magnetic Phenomena and Theoretical Modeling in Dysprosium Sulfide Systems
Fundamental Magnetic Ordering in Dysprosium Sulfide (B99878) Compounds
The magnetic ordering in dysprosium sulfide systems is dictated by temperature and the specific structural arrangement of the dysprosium ions. Like elemental dysprosium, its sulfide compounds can exhibit various magnetic states, which are the result of the alignment of individual atomic magnetic moments.
Elemental dysprosium metal provides a classic example of temperature-dependent magnetic ordering. At high temperatures, above 179 K, it exists in a paramagnetic state, where the magnetic moments of the atoms are randomly oriented, and the material is only weakly attracted to an external magnetic field. wikipedia.orgwikipedia.org As the temperature is lowered, it transitions into an antiferromagnetic (AFM) state. wikipedia.org In this phase, the magnetic moments of adjacent atoms align in an antiparallel fashion, resulting in a net zero magnetization in the absence of an external field. wikipedia.orgbritannica.com Specifically, dysprosium adopts a helical antiferromagnetic structure. wikipedia.org Upon further cooling below its Curie temperature, it enters a ferromagnetic (FM) state, where the magnetic moments align parallel to each other, leading to a strong spontaneous magnetization. wikipedia.orgpasta.place
In this compound compounds, particularly in molecular architectures like endohedral fullerenes, similar magnetic states are observed, though the interactions are more localized. For example, in the dinuclear sulfide clusterfullerene Dy₂S@C₈₂, the ground state is characterized by a ferromagnetic coupling of the magnetic moments of the two dysprosium ions. rsc.org However, an antiferromagnetic state, where the moments are opposed, exists as a low-lying excited state. rsc.orgrsc.org The transition between these states can be induced by temperature or an external magnetic field. rsc.org Above certain temperatures, these systems will also enter a paramagnetic state where thermal energy overcomes the coupling interactions. wikipedia.org
The transitions between different magnetic states occur at critical temperatures. The Curie temperature (TC) is the point above which a ferromagnetic material loses its spontaneous magnetization and becomes paramagnetic. wikipedia.orgbritannica.com Conversely, the Néel temperature (TN) is the temperature above which an antiferromagnetic material becomes paramagnetic. wikipedia.orgbritannica.com
For bulk elemental dysprosium, the Néel temperature is approximately 179–180 K, marking the transition from antiferromagnetic to paramagnetic. wikipedia.orgresearchgate.net The Curie temperature is around 87–90.5 K, below which it becomes ferromagnetic. wikipedia.orgqd-europe.com
In discrete molecular systems like dysprosium sulfides, these transitions are not always sharp phase transitions as seen in bulk materials. Instead, for single-molecule magnets (SMMs), a blocking temperature (TB) is often described, which is the temperature below which the molecule's magnetization relaxes slowly. For instance, the sulfide clusterfullerene Dy₂S@C₈₂ exhibits a blocking temperature between 2 K and 4 K. rsc.org The energy difference (ΔE) between the ferromagnetic ground state and the antiferromagnetic excited state is a key parameter. This energy gap acts as a barrier to magnetization reversal and can be determined experimentally. rsc.org
| Material | Magnetic State Transition | Transition Temperature / Energy Barrier | Reference |
|---|---|---|---|
| Elemental Dysprosium (Dy) | Antiferromagnetic to Paramagnetic | TN ≈ 179-180 K | wikipedia.orgresearchgate.net |
| Elemental Dysprosium (Dy) | Ferromagnetic to Antiferromagnetic | TC ≈ 87-90.5 K | wikipedia.orgqd-europe.com |
| Dy₂S@C₈₂-Cₛ | Energy difference between FM and AFM states (ΔEAFM-FM) | 10.7 cm⁻¹ | rsc.org |
| Dy₂S@C₈₂-C₃ᵥ | Energy difference between FM and AFM states (ΔEAFM-FM) | 5.1 cm⁻¹ | rsc.org |
| Dy₂S@C₈₂ | Blocking Temperature (TB) | ~2-4 K | rsc.org |
Paramagnetic, Antiferromagnetic, and Ferromagnetic States in this compound
Theoretical Frameworks for Magnetic Anisotropy in this compound
The remarkable magnetic properties of this compound systems, especially their potential as single-molecule magnets, are rooted in strong magnetic anisotropy. This means that the magnetic properties of the material are highly dependent on the direction of measurement. Theoretical frameworks are crucial for understanding the origins of this anisotropy.
The primary origin of magnetic anisotropy in lanthanide compounds is the Crystalline Electric Field (CEF) . sfu.caaps.org The CEF describes the electrostatic field created by the surrounding ligands (in this case, sulfide ions and others) that interacts with the 4f electrons of the dysprosium ion. sfu.ca The 4f electrons, which are responsible for magnetism in dysprosium, have a non-spherical charge distribution. The CEF interaction lifts the degeneracy of the 4f electron energy levels, splitting the (2J+1)-fold degenerate ground state into a series of sublevels. jkps.or.kr
This splitting forces the magnetic moment of the dysprosium ion to align along specific directions relative to the crystal lattice, creating an easy axis of magnetization. aps.org In this compound systems, the negatively charged sulfide ion (S²⁻) imposes a strong uniaxial ligand field, which has been shown to orient the magnetic moments of the dysprosium ions along the Dy-S bonds. rsc.org This CEF-induced alignment is a key factor in establishing the strong magnetic anisotropy required for SMM behavior. researchgate.net
Exchange interaction is a quantum mechanical effect that couples the spins of nearby electrons, leading to magnetic ordering. researchgate.net This interaction can be ferromagnetic, favoring parallel spin alignment, or antiferromagnetic, favoring antiparallel alignment. nih.gov In this compound architectures, particularly dinuclear complexes where two dysprosium ions are in close proximity, the exchange interaction operates between the Dy³⁺ ions, often mediated by the bridging sulfide ligand. ungur.org
In many di-lanthanide clusters, this direct exchange interaction is considered to be relatively weak. rsc.org The total magnetic interaction between the ions is a sum of this exchange interaction and the classical magnetic dipole-dipole interaction. rsc.orgungur.org For the two isomers of Dy₂S@C₈₂, the total interaction energy has been dissected into its exchange and dipolar components, revealing that both contribute significantly to the energy gap between the ferromagnetic and antiferromagnetic states. rsc.org
| Dy₂S@C₈₂ Isomer | Total Interaction Energy (ΔEAFM-FM) | Dipolar Contribution (ΔEdip) | Exchange Contribution (ΔEexch) | Reference |
|---|---|---|---|---|
| Cₛ | 10.7 cm⁻¹ | 2.2 cm⁻¹ | 8.5 cm⁻¹ | rsc.org |
| C₃ᵥ | 5.1 cm⁻¹ | 2.3 cm⁻¹ | 2.8 cm⁻¹ | rsc.org |
While exchange interactions are important, the magnetism in many dysprosium compounds is dominated by single-ion anisotropy . rsc.org This property arises directly from the CEF effects on an individual dysprosium ion, as described previously. researchgate.net The strong spin-orbit coupling and the interaction of the aspherical 4f electron cloud of the Dy³⁺ ion with the local ligand field create a large energy barrier to reorientation of the magnetic moment. mdpi.com
This strong single-ion anisotropy is the most critical ingredient for achieving high-performance single-molecule magnets. researchgate.net In this compound complexes, the coordination environment provided by the sulfur ligands plays a crucial role in defining the strength and nature of this anisotropy. rsc.org By creating a strong axial crystal field, the sulfide ligands can induce the large magnetic anisotropy that is essential for observing slow magnetic relaxation and magnetic hysteresis at the molecular level. rsc.orgrsc.org Therefore, the magnetism of these systems is fundamentally governed by the electronic structure of the individual dysprosium ions as dictated by their immediate sulfide-containing environment.
Exchange Interactions in this compound Architectures
Magnetic Phase Diagrams and Field-Induced Transitions in this compound
The magnetic phase diagrams of dysprosium-containing materials, including this compound systems, are complex, revealing a variety of magnetic states as a function of temperature (T) and applied magnetic field (B or H). In the dysprosium palladium bronze, DyPd3S4, which crystallizes in a cubic structure, both magnetization and specific heat measurements have been used to construct its B-T phase diagram. researchgate.net This compound exhibits antiferromagnetic (AFM) ordering at low temperatures. Investigations have revealed field-induced phases emerging above approximately 0.5 Tesla. researchgate.net The phase boundary between this field-induced state and the paramagnetic phase shows a "re-entrant" characteristic, which strongly suggests that the induced phase is an antiferroquadrupolar (AFQ) ordered state. researchgate.net The presence of a canted magnetic structure above 0.5 T further supports the existence of this field-induced AFQ ordering, indicating that quadrupolar or higher multipolar interactions are crucial in defining the magnetic ground state. researchgate.net
For elemental dysprosium, the magnetic phase diagram is well-studied and serves as a reference for understanding related compounds. Below its Néel temperature, it displays a helical antiferromagnetic phase. researchgate.netaps.org Applying a magnetic field can induce transitions to other phases, such as a fan-like magnetic structure and ultimately a collinear ferromagnetic phase at higher fields. researchgate.net Neutron diffraction studies have refined this phase diagram, identifying a short-range ordered fan phase as an intermediate state between the ferromagnetic and long-range ordered fan phases. aps.org
In the context of molecular this compound systems, specifically the endohedral fullerene isomers Dy₂S@C₈₂, field-induced transitions are observed in magnetic hysteresis measurements at sub-Kelvin temperatures. rsc.orgresearchgate.net These appear as sharp steps in the magnetization curves at specific magnetic fields (e.g., ±1.1 T for the Cₛ isomer and ±0.5 T for the C₃ᵥ isomer at 0.41 K). rsc.org These features are attributed to level crossings in the Zeeman diagrams, which accelerate the relaxation of magnetization via quantum tunneling. rsc.orgresearchgate.net This phenomenon demonstrates a direct manipulation of the magnetic state by an external field, a hallmark of field-induced transitions.
Spin Dynamics and Relaxation Mechanisms in this compound Clusters and Frameworks
The spin dynamics in this compound materials, particularly in single-molecule magnet (SMM) systems like Dy₂S@C₈₂, are governed by several competing relaxation mechanisms. The reversal of magnetization is not instantaneous and can be impeded by an energy barrier (Ueff), leading to slow magnetic relaxation. ruben-group.de The pathways to overcome this barrier include thermally activated processes like the Orbach and Raman mechanisms, as well as quantum tunneling of magnetization (QTM). ruben-group.demdpi.com
The relaxation of magnetization in this compound clusters is highly dependent on temperature, with different mechanisms dominating in specific temperature ranges.
Orbach Process: This is a two-phonon thermally activated process where the spin system is excited to a real intermediate crystal-field state before relaxing back to the ground state with the opposite spin orientation. At higher temperatures, the Orbach process often becomes the dominant relaxation pathway. nih.gov In the Dy₂S@C₈₂-C₃ᵥ isomer, an unprecedented three distinct Orbach processes have been identified, each governing the relaxation in a different temperature range with effective energy barriers (Ueff) of 10.5 K, 48 K, and 1232 K. researchgate.netrsc.org The highest barrier corresponds to relaxation via a high-lying crystal-field state. rsc.org The Dy₂S@C₈₂-Cₛ isomer also shows Orbach relaxation with barriers of 15.2 K and 523 K. researchgate.net
Raman Process: This mechanism also involves two phonons but proceeds through a virtual intermediate state. It typically has a power-law dependence on temperature (τ⁻¹ ∝ Tⁿ). mdpi.com In the Cₛ isomer of Dy₂S@C₈₂, a Raman process is observed to contribute to the relaxation dynamics. rsc.org This mechanism is thought to be governed by a strong coupling to low-frequency vibrational modes, such as the endohedral cluster vibrations, and can be the primary relaxation pathway up to 40–50 K. rsc.org In many dysprosium-based SMMs, applying an external magnetic field can suppress QTM, making the Raman process the main contributor to relaxation at low temperatures. mdpi.com
Quantum Tunneling of Magnetization (QTM): At very low temperatures, thermally activated processes become extremely slow, and the magnetization can reverse its direction by tunneling through the energy barrier. rsc.org This QTM process is particularly pronounced in the Dy₂S@C₈₂ isomers at sub-Kelvin temperatures, giving rise to sharp features in their magnetic hysteresis loops. rsc.orgresearchgate.net The ferromagnetic coupling between the two dysprosium ions in the Dy₂S cluster is known to reduce the rate of zero-field QTM. researchgate.netescholarship.org The tunneling times for the Cₛ and C₃ᵥ isomers of Dy₂S@C₈₂ at zero field level off near 900 s and 3200 s, respectively, at the lowest temperatures, corresponding to the QTM relaxation mechanism where the entire magnetic moment of the molecule flips at once. rsc.org A (4 × 4) Hamiltonian model that includes QTM along with dipole and exchange interactions has been developed to describe the ground state and magnetic field coupling in these systems. acs.orguzh.ch
| Compound | Relaxation Process | Energy Barrier (Ueff) | Pre-exponential Factor (τ₀) | Temperature Range | Source |
|---|---|---|---|---|---|
| Dy₂S@C₈₂-C₃ᵥ | Orbach 1 | 10.5 K | - | Low T | researchgate.netrsc.org |
| Orbach 2 | 48 K | 0.36 ms | 5 - 47 K | rsc.org | |
| Orbach 3 | 1232 K | 0.6 x 10⁻¹² s | > 47 K | rsc.org | |
| Dy₂S@C₈₂-Cₛ | Orbach 1 | 15.2 K | - | Low T | researchgate.net |
| Orbach 2 | 523 K | - | Higher T | researchgate.net | |
| Dy₂S@C₈₂-Cₛ | Raman | C = (1.8 ± 3) x 10⁻³ s⁻¹K⁻ⁿ, n = 4.0 ± 0.1 | - | Intermediate T | rsc.org |
Magnetic hysteresis, the memory effect where the magnetization of a material depends on its history of applied magnetic fields, is a defining characteristic of single-molecule magnets. In this compound systems like the Dy₂S@C₈₂ isomers, broad magnetic hysteresis is observed, particularly at sub-Kelvin temperatures. rsc.orgresearchgate.net
For instance, at 0.41 K, both the Cₛ and C₃ᵥ isomers of Dy₂S@C₈₂ exhibit wide-open hysteresis loops. rsc.org As the temperature increases, the hysteresis narrows significantly; for the Cₛ isomer, it closes completely between 2 and 3 K, while for the C₃ᵥ isomer, a narrow opening persists up to 4 K. rsc.org The shape of the hysteresis curves can be complex, sometimes described as a "butterfly shape," which is often a signature of quantum tunneling of magnetization occurring at or near zero magnetic field. rsc.org
The sharp steps observed in the low-temperature hysteresis of Dy₂S@C₈₂ are a direct consequence of QTM being enhanced at specific fields where energy levels cross. rsc.orgchinesechemsoc.org The analysis of these hysteresis steps provides a robust and reliable method for determining the strength of intramolecular Dy-Dy interactions, specifically the energy difference between the ferromagnetic (FM) ground state and the antiferromagnetic (AFM) excited state. rsc.orgresearchgate.net This strong ferromagnetic coupling is crucial as it helps to suppress the zero-field QTM that would otherwise erase the magnetic memory. rsc.org
Orbach, Raman, and Quantum Tunneling of Magnetization (QTM) Processes
Computational Magnetism Studies of this compound
Theoretical and computational methods are indispensable for interpreting the complex magnetic behavior of this compound systems and for guiding the design of new materials.
Ab initio (from first principles) calculations provide a powerful, parameter-free approach to understanding the electronic structure and magnetic properties of lanthanide complexes. ungur.org For this compound systems, particularly molecular ones, these calculations are crucial for rationalizing experimental findings. researchgate.net
The complete active space self-consistent field (CASSCF) method, often combined with corrections for spin-orbit coupling (RASSI-SO), is a standard approach used for these systems. ungur.orgacs.orgchinesechemsoc.org This methodology allows for the calculation of key magnetic properties, including the energy levels of the crystal-field states, g-tensors, the orientation of magnetic axes, and the composition of the wavefunctions. acs.orgchinesechemsoc.org
In the study of Dy₂S@C₈₂, ab initio calculations were used to confirm that the ground state has a ferromagnetic coupling of the Dy magnetic moments. rsc.org The calculations quantified the energy difference (ΔE) between the ferromagnetic ground state and the first excited antiferromagnetic state, finding it to be 10.7 cm⁻¹ for the Cₛ isomer and 5.1 cm⁻¹ for the C₃ᵥ isomer. rsc.orgresearchgate.net Furthermore, these computational studies can predict the effective energy barrier for magnetization reversal (Ueff), which often shows good agreement with experimental values derived from relaxation data. researchgate.net For two air-stable sulfur-ligated dysprosium complexes, ab initio calculations revealed predicted energy barriers of 287 cm⁻¹ and 303 cm⁻¹, demonstrating how subtle geometric changes can modulate magnetic properties. researchgate.net
| Compound | Calculated Property | Value | Source |
|---|---|---|---|
| Dy₂S@C₈₂-Cₛ | ΔE (AFM-FM) | 10.7 cm⁻¹ | rsc.orgresearchgate.net |
| Ground State | Ferromagnetic Coupling | rsc.org | |
| Dy₂S@C₈₂-C₃ᵥ | ΔE (AFM-FM) | 5.1 cm⁻¹ | rsc.orgresearchgate.net |
| Ground State | Ferromagnetic Coupling | rsc.org | |
| [Dy₂NaL₈]⁻ (Sulfur-ligated) | Predicted Ueff | 287 cm⁻¹ | researchgate.net |
| [DyNaL₄(MeOH)ₓ(H₂O)₂₋ₓ]ₙ (Sulfur-ligated) | Predicted Ueff | 303 cm⁻¹ | researchgate.net |
While direct, detailed applications of molecular field theory to specific this compound compounds are not extensively documented in the same way as ab initio studies, its concepts are fundamental to describing their magnetic behavior. The theory explains the origin of ordered magnetic states, such as the ferromagnetic coupling observed in Dy₂S@C₈₂. rsc.orgbritannica.com The strong interaction between the Dy³⁺ ions, which ab initio calculations quantify as an exchange interaction, can be conceptualized as the molecular field that aligns the individual ionic moments. rsc.org This alignment leads to a net magnetic moment for the molecule and gives rise to the observed ferromagnetic ground state. rsc.orgresearchgate.net The theory thus provides the framework for understanding how microscopic exchange interactions, which are calculated from first principles, translate into the macroscopic magnetic properties and ordered phases seen in this compound systems.
Advanced Spectroscopic Characterization and Spectroscopic Theoretical Interpretation of Dysprosium Sulfide
Vibrational Spectroscopy of Dysprosium Sulfide (B99878)
Vibrational spectroscopy probes the quantized vibrational energy states of a molecule or crystal lattice. nih.gov By analyzing the interaction of infrared radiation or inelastically scattered light with the material, detailed information about chemical bonds and crystal structure can be obtained.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and characterize chemical bonds within a material. nih.govrtilab.com The method involves irradiating a sample with a broad range of infrared light and measuring the frequencies at which the radiation is absorbed. innovatechlabs.com These absorption frequencies correspond to the vibrational modes of the chemical bonds, such as stretching and bending. nih.gov
In the context of dysprosium sulfide, FTIR analysis reveals the characteristic vibrational modes of the Dy-S bonds. While specific FTIR data for pure Dy₂S₃ is not extensively detailed in the provided results, studies on related and doped materials provide valuable insights. For instance, in dysprosium-doped cobalt sulfide nanoparticles, FTIR is used to confirm the presence of various bonds and their vibrational characteristics. researcher.life Similarly, analysis of dysprosium-doped calcium-silicate glasses uses FTIR to investigate structural changes and the formation of new bonds. researchgate.net The strong absorptions of the Dy-Se bond in Dy₂Se₃ have been observed at 569 and 419 cm⁻¹, which can serve as a reference for the expected range of Dy-S bond vibrations. researchgate.net
The interpretation of FTIR spectra for this compound would involve identifying the absorption peaks corresponding to the stretching and bending vibrations of the Dy-S bonds. These peaks serve as a "molecular fingerprint," confirming the compound's identity and providing information about its local atomic arrangement. rtilab.cominnovatechlabs.com Factors such as sample preparation and the presence of impurities or moisture can influence the spectrum and must be carefully considered during analysis. mdpi.comdrawellanalytical.com
Table 1: Representative FTIR Peak Assignments for Related Sulfide and Selenide Compounds
| Wavenumber (cm⁻¹) | Assignment | Compound Context |
| 569, 419 | Dy-Se bond stretching | Dy₂Se₃ researchgate.net |
| ~1098 | v1-symmetric stretching (C-O) | Dy₂(CO₃)₃ researchgate.net |
| ~1063 | v3-asymmetric C-O stretching | Dy₂(CO₃)₃ researchgate.net |
| 600-680, 1080-1100 | S-O (sulfate) | Cementitious binders mdpi.com |
This table provides examples from related materials to infer potential regions of interest for Dy-S bond analysis.
Raman spectroscopy is a complementary technique to FTIR that provides information about the lattice dynamics and vibrational modes of a material. nih.gov It relies on the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the energy of vibrational modes (phonons) in the crystal. nih.gov This technique is particularly sensitive to the crystal structure and symmetry of the material. researcher.life
Studies on this compound and related materials have utilized Raman spectroscopy to investigate their crystal structure and phase transitions. For example, the Raman spectra of sulfide clusterfullerenes like Dy₂S@C₈₂ have been compared with DFT-computed vibrational frequencies to understand the atomic displacements of the Dy₂S cluster. researchgate.net In dysprosium-doped materials, Raman spectroscopy can reveal crystal distortion and the presence of secondary phases. researcher.life The technique is also instrumental in studying the lattice dynamics of materials like MoS₂, where it can be used to determine the number of layers and analyze the effect of interlayer interactions on intralayer bonding. arxiv.org
The Raman spectrum of Dy₂S₃ would be characterized by peaks corresponding to its specific phonon modes. The position and width of these peaks can be influenced by factors such as temperature, pressure, and doping, providing insights into the material's structural stability and phase behavior. For instance, temperature-dependent Raman studies can reveal anharmonic effects and phonon lifetimes. researchgate.net
Table 2: Observed Raman Modes in Related Sulfide and Hafnium-Based Compounds
| Compound | Raman Mode | Wavenumber (cm⁻¹) | Reference |
| Dy₂S@C₈₂-C₃ᵥ | Dy₂S cluster vibration | Not specified | researchgate.net |
| HfS₂ | Eg (in-plane) | ~260 | researchgate.net |
| HfS₂ | A₁g (out-of-plane) | ~337 | researchgate.net |
| MoS₂ | E¹₂g (in-plane) | ~383 | arxiv.org |
| MoS₂ | A₁g (out-of-plane) | ~408 | arxiv.org |
This table illustrates typical Raman modes in related sulfide and layered materials, providing a basis for what to expect in Dy₂S₃ studies.
Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Analysis
Electronic Spectroscopy of this compound
Electronic spectroscopy investigates the electronic structure of materials by probing the transitions of electrons between different energy levels upon absorption or emission of light. libretexts.org These techniques are crucial for determining properties like the band gap and understanding luminescence mechanisms.
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nanocomposix.com This absorption corresponds to the excitation of electrons from lower energy (occupied) orbitals to higher energy (unoccupied) orbitals. libretexts.org For semiconductors, a key piece of information obtained from UV-Vis spectra is the optical band gap, which is the minimum energy required to excite an electron from the valence band to the conduction band. arxiv.org
In this compound, UV-Vis spectroscopy is used to determine its electronic transitions and optical band gap. Studies on Dy₂S₃ thin films have shown that the band gap can be tuned, for example, by varying the number of deposition cycles in a SILAR method, with reported values decreasing from 3.35 eV to 2.75 eV. researchgate.net The absorption spectrum of Dy³⁺ ions is characterized by sharp, narrow bands due to the intra-configurational 4f-4f transitions. These transitions are formally forbidden but become partially allowed due to crystal field effects. researchgate.net The observed absorption peaks correspond to transitions from the ⁶H₁₅/₂ ground state to various excited states. researchgate.net For instance, characteristic f-f electronic transition bands for Dy³⁺ have been observed at approximately 325, 351, 365, 388, 426, and 452 nm. researchgate.net
Table 3: Electronic Transitions of Dy³⁺ Observed in UV-Visible Absorption Spectra
| Transition (from ⁶H₁₅/₂) | Approximate Wavelength (nm) | Reference |
| → ⁴I₁₅/₂ | ~452 | researchgate.net |
| → ⁴G₁₁/₂ | ~426 | researchgate.net |
| → ⁴I₁₃/₂ | ~388 | researchgate.net |
| → ⁶P₅/₂ | ~365 | researchgate.net |
| → ⁶P₇/₂ | ~351 | researchgate.net |
| → ⁶P₃/₂ | ~325 | researchgate.net |
This table lists common electronic transitions for the Dy³⁺ ion observed in various host materials.
Photoluminescence (PL) spectroscopy is a technique that analyzes the light emitted from a material after it has absorbed photons. acs.org This emission occurs when excited electrons relax back to lower energy states. PL studies are essential for understanding the luminescent properties of materials, including the efficiency of light emission and the mechanisms of energy transfer between different ions or between a host lattice and a dopant ion. iaamonline.orgresearchgate.net
Dysprosium-activated sulfides are known for their luminescence, with dysprosium-activated strontium sulfide (SrS:Dy) being a notable example for yellow luminescence. iitk.ac.in The PL spectra of Dy³⁺-doped materials typically show characteristic sharp emission peaks corresponding to 4f-4f transitions. The most prominent emissions are often observed in the blue (~480 nm) and yellow (~575 nm) regions, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions, respectively. spectroscopyonline.com
Table 4: Prominent Photoluminescence Emission Peaks of Dy³⁺
| Transition | Approximate Wavelength (nm) | Color | Host Material Context |
| ⁴F₉/₂ → ⁶H₁₅/₂ | ~482 | Blue | TeO₂-BaCO₃-ZnO glass google.com |
| ⁴F₉/₂ → ⁶H₁₃/₂ | ~575 | Yellow | SrS:Dy,Cl thin films iitk.ac.in, TiO₂ nanoparticles spectroscopyonline.com |
| ⁶F₁₁/₂,⁶H₉/₂ → ⁶H₁₅/₂ | ~1300 | Infrared | Ga-Ge-Sb-S films researchgate.net |
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific element within a material. arizona.edulibretexts.org It is non-destructive and can be applied to both crystalline and amorphous materials. libretexts.org The technique involves tuning the energy of an X-ray beam through an absorption edge (e.g., K-edge, L-edge) of the target element and measuring the absorption coefficient. The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES, the region near the absorption edge, provides information about the oxidation state and coordination chemistry of the absorbing atom. arizona.edugeoscienceworld.org The energy of the absorption edge is sensitive to the oxidation state; a higher positive oxidation state results in a shift of the edge to higher energy. libretexts.org This is because it becomes more difficult to remove a core electron as the positive charge on the atom increases. libretexts.org
For this compound, XAS at the sulfur K-edge can be used to determine the oxidation state of sulfur (e.g., sulfide S²⁻ vs. sulfate (B86663) S⁶⁺). arizona.edu Similarly, XAS at the dysprosium L-edges can provide information about the valence state and local environment of the dysprosium ions. This is crucial for understanding the electronic properties and bonding in the material. While specific XAS studies on pure Dy₂S₃ were not found in the search results, the technique has been extensively applied to other sulfides and rare-earth materials, demonstrating its utility. geoscienceworld.orgmpg.de For example, XAS has been used to study sulfur speciation in various minerals and glasses and to probe the electronic and magnetic properties of rare-earth and transition metal compounds. arizona.edumpg.de
X-ray Photoelectron Spectroscopy (XPS) for Surface and Core-Level Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique used to investigate the elemental composition, empirical formula, and chemical and electronic states of the elements within the outermost ~10 nm of a material. nist.govcarleton.edubris.ac.uk When applied to this compound, XPS involves irradiating the sample with a beam of monochromatic X-rays (typically Al Kα or Mg Kα) in a high vacuum. carleton.eduntu.edu.tw This causes the emission of core-level and valence-level photoelectrons. nist.gov An electron energy analyzer then measures the kinetic energy of these emitted electrons. carleton.edu
The binding energy of the photoelectrons is calculated from the known X-ray energy and the measured kinetic energy, which allows for the identification of the elements present on the surface, such as dysprosium and sulfur. carleton.edu High-resolution scans of specific elemental peaks can reveal chemical shifts, which are small changes in binding energy (~0.1 eV) that provide information about the oxidation state and local chemical environment of the atoms. carleton.edu For instance, an increase in the binding energy of the dysprosium core levels (e.g., Dy 3d, 4d) would typically correspond to a higher oxidation state. carleton.edu
In the context of this compound, XPS analysis would focus on several key regions of the spectrum:
Dysprosium Core Levels: The complex multiplet splitting observed in the core levels of rare-earth elements like dysprosium (e.g., 4f, 4d, 4p, 4s, and 5s levels) provides a detailed fingerprint of its electronic state. royalsocietypublishing.org The structure of these peaks is influenced by the 4f open shell. royalsocietypublishing.org
Sulfur Core Levels: The binding energy of the S 2p peak would be used to determine the chemical state of sulfur, distinguishing between sulfide (S²⁻), polysulfide, or sulfate species that might be present due to surface oxidation.
Valence Band Spectra: The region of the spectrum with low binding energy corresponds to the valence band, and its shape reflects the material's density of states, providing insight into the electronic structure arising from the combination of Dy and S orbitals. nist.gov
Quantitative analysis can be performed by measuring the areas under the elemental peaks and correcting them with relative sensitivity factors to determine the surface stoichiometry of the this compound sample. carleton.eduntu.edu.tw
Magnetic Resonance Spectroscopy of this compound
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and study materials with unpaired electrons. wikipedia.orgutexas.edu As the dysprosium (III) ion (Dy³⁺) in this compound is a paramagnetic center due to its unpaired electrons in the 4f shell, ESR is a highly relevant characterization method. wikipedia.org The technique measures the absorption of microwave radiation as an external magnetic field induces transitions between the electron spin energy levels. utexas.eduirb.hr
The key information derived from an ESR spectrum includes:
The g-factor: This proportionality constant, determined from the center of the resonance signal, provides information about the electronic structure of the paramagnetic center. wikipedia.orgutexas.edu For transition metal compounds like those containing dysprosium, the g-factor can vary significantly due to spin-orbit coupling. utexas.edu
Hyperfine Coupling: The interaction between the electron spin and the magnetic moments of nearby nuclei (such as isotopes of dysprosium with non-zero nuclear spin) can cause the main ESR line to split into multiple lines. wikipedia.org This hyperfine structure provides information about the local environment and the identity of the interacting nuclei.
Linewidth: The width of the resonance lines is influenced by spin-lattice and spin-spin relaxation processes, which can provide insights into the dynamics of the local environment. wikipedia.org
In some studies, dysprosium complexes themselves are used as paramagnetic probes. For example, the dysprosium(III) complex with EDTA (DyEDTA) has been used to study the topology of proteins by measuring its effect on the microwave power saturation of an existing EPR signal, which enhances spin relaxation. nih.gov This demonstrates the strong paramagnetic influence of the Dy³⁺ ion, which is the central feature studied in an ESR analysis of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local structure and chemical environment of specific nuclei in a material. nih.gov However, performing NMR on paramagnetic materials like this compound presents significant challenges. The presence of the paramagnetic Dy³⁺ ions, which possess large magnetic moments and short electronic relaxation times, can lead to substantial line broadening and large chemical shifts in the NMR spectra, often making them difficult to interpret or even detect. dntb.gov.uaresearchgate.net
Despite these challenges, specialized solid-state NMR techniques can provide valuable information. For this compound, a key nucleus for investigation would be ³³S, although its low natural abundance and quadrupolar nature add to the experimental difficulty. researchgate.net Solid-state ³³S NMR studies on other inorganic sulfides have shown that spectral line widths are influenced by factors such as chemical shift dispersion and quadrupolar coupling. researchgate.net High magnetic fields can improve sensitivity and resolution in such studies. researchgate.net
Recent advancements in high-field NMR have enabled detailed structural analysis of complex sulfur-containing materials. nih.gov For this compound, NMR could potentially:
Identify different sulfur environments if multiple sulfide phases or polysulfides are present. nih.gov
Provide information on the connectivity and local geometry around the sulfur atoms.
Probe the magnetic interactions between the nuclei and the paramagnetic Dy³⁺ centers.
The use of dysprosium ions as shift reagents in other areas of NMR highlights their profound effect on the nuclear spins in their vicinity. researchgate.net This same effect makes direct NMR characterization of this compound a specialized task requiring advanced techniques to overcome the challenges posed by its paramagnetic nature. dntb.gov.uaresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Centers
Theoretical Modeling of Spectroscopic Data for this compound
Judd-Ofelt theory is a powerful theoretical model used to analyze and predict the intensities of intra-4f electronic transitions in lanthanide ions. researchgate.netnih.govchemrevlett.com It is particularly valuable for calculating important radiative properties such as transition probabilities, branching ratios, and radiative lifetimes from experimental absorption or photoluminescence excitation spectra. researchgate.netnih.gov The theory relies on the calculation of three phenomenological intensity parameters, Ωλ (where λ = 2, 4, 6), which are derived from the measured oscillator strengths of the absorption bands. researchgate.netoptica.org
These parameters are sensitive to the local environment and symmetry of the rare-earth ion. researchgate.net Specifically, the Ω₂ parameter is highly sensitive to the asymmetry of the local crystal field at the Dy³⁺ site and the covalency of the Dy-ligand bond. researchgate.net
In a study of dysprosium-doped gallium lanthanum sulfide (Ga:La:S) glass, Judd-Ofelt analysis was performed on the measured absorption spectrum. optica.org The calculated intensity parameters were then used to determine the radiative properties of several key infrared transitions. optica.org The total radiative transition rate (A) is the sum of the electric dipole (Aed) and magnetic dipole (Amd) contributions. optica.org From these rates, the branching ratios (β) and radiative lifetimes (τr) can be derived. optica.org
Below is a table of calculated radiative properties for transitions in Dy³⁺-doped Ga:La:S glass based on Judd-Ofelt analysis. optica.org
| Transition | Wavelength (µm) | Aed (s⁻¹) | Amd (s⁻¹) | A (s⁻¹) | β (%) | τr (ms) |
| ⁶H₁₁/₂ → ⁶H₁₃/₂ | 4.27 | 25 | 0 | 25 | 1.8 | 0.82 |
| ⁶H₁₁/₂ → ⁶H₁₅/₂ | 2.83 | 1198 | 0 | 1198 | 88.5 | 0.82 |
| ⁶H₁₃/₂ → ⁶H₁₅/₂ | 1.76 | 129 | 24 | 153 | 100 | 6.54 |
This table was generated based on data from "Spectroscopic data of the 1.8-, 2.9-, and 4.3-μm transitions in dysprosium-doped gallium lanthanum sulfide glass". optica.org
This analysis demonstrates the potential of dysprosium-doped sulfide materials for applications in mid-infrared lasers, as the sulfide host provides a low-phonon-energy environment that leads to high radiative quantum efficiencies. optica.org
Crystal Field Theory (CFT) is a theoretical model that describes the effects of the local electrostatic field, created by surrounding ligand ions (in this case, S²⁻), on the electronic energy levels of a central metal ion. numberanalytics.com For this compound, CFT is essential for interpreting the fine structure observed in optical absorption and emission spectra. umich.edu The crystal field lifts the degeneracy of the free-ion energy levels (described by the quantum number J) of the Dy³⁺ ion into a series of Stark levels. umich.edu The number of these levels and their energy separation depend on the symmetry of the crystal site occupied by the Dy³⁺ ion. numberanalytics.com
A detailed analysis of the optical spectra of γ-phase Dy₂S₃ has been performed to resolve its electronic structure. umich.edu In this study, sixty-two experimental Stark levels were identified from the absorption spectra and compared with a theoretical splitting pattern calculated using CFT. umich.edu The crystal field parameters (Bnm) for the calculation were initially determined from lattice-sum calculations and then refined to achieve a close match with the experimental data, resulting in a root-mean-square deviation of 7 cm⁻¹. umich.edu
This analysis allows for the verification of energy levels, including the Schottky levels within the ⁶H₁₅/₂ ground-state manifold, which contribute to the material's heat capacity. umich.eduresearchgate.net The following table presents a comparison of the experimental and calculated Stark levels for the ⁶H₁₅/₂ ground state of Dy³⁺ in γ-Dy₂S₃. umich.edu
| Experimental Stark Levels (cm⁻¹) | Calculated Stark Levels (cm⁻¹) |
| 0 | 0 |
| 35 | 31 |
| 62 | 60 |
| 112 | 118 |
| 167 | 170 |
| 230 | 231 |
| 274 | 277 |
| - | 412 |
This table was generated based on data from "Optical spectra and thermal Schottky levels in dysprosium sesquisulfide". umich.edu
The successful application of CFT provides a robust framework for understanding the relationship between the crystal structure of this compound and its optical and thermophysical properties. umich.edu
Computational Simulations of Spectroscopic Signatures of this compound
Computational simulations are indispensable tools for interpreting and predicting the spectroscopic signatures of materials like this compound. These theoretical methods provide a fundamental understanding of the electronic structure and bonding, which govern the material's interaction with electromagnetic radiation. By modeling the system at an atomic level, researchers can calculate various spectroscopic properties, offering insights that can be difficult to obtain solely from experimental measurements.
First-Principles Calculations
First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for simulating the properties of crystalline solids such as this compound. These ab initio methods solve the quantum mechanical equations of the electrons in the material, allowing for the prediction of ground-state properties and electronic band structures from fundamental physical constants, without empirical parameters.
For rare-earth compounds like dysprosium monochalcogenides (DyX, where X = S, Se, Te), specialized approaches within DFT are necessary to accurately model the behavior of the strongly correlated 4f electrons of the dysprosium ion. One such method is the Local Spin Density Approximation with an added Hubbard parameter (LSDA+U), which improves the description of electron localization. researchgate.net
A first-principles investigation of this compound (DyS) in the rock salt (B1) crystal structure using the LSDA+U method has provided significant insights into its structural and electronic properties. researchgate.net The calculations confirmed the metallic nature of DyS, as revealed by the simulated electronic band structures and density of states. researchgate.net Such simulations are crucial for interpreting experimental optical absorption and photoemission spectra. The calculated ground-state properties, including lattice constants and bulk moduli, show good agreement with available theoretical data, validating the computational approach. researchgate.net Furthermore, these simulations can predict mechanical properties, indicating for instance that DyS behaves as a brittle material under ambient conditions. researchgate.net
| Property | Calculated Value |
|---|---|
| Lattice Constant (a₀) | 5.59 Å |
| Nearest-Neighbor Distance | 2.695 Å |
| Bulk Modulus (B) | 110 GPa |
| Pressure Derivative of Bulk Modulus (B') | 4.65 |
| Magnetic Moment | 5.1 µB |
Judd-Ofelt Theory and Simulations in Doped Systems
While DFT is powerful for bulk crystalline solids, other computational models are employed for systems where dysprosium ions are present as dopants, such as in dysprosium-doped gallium lanthanum sulfide glass. optica.orgresearchgate.net In these cases, the spectroscopic signatures are dominated by the intra-configurational 4f-4f electronic transitions of the Dy³⁺ ion. The Judd-Ofelt theory is a widely used computational model to analyze and predict the intensities of these transitions. researchgate.net
The theory uses experimental absorption spectra to derive a set of three intensity parameters (Ω₂, Ω₄, Ω₆) that characterize the interaction between the lanthanide ion and its local environment. researchgate.net Once determined, these parameters can be used to calculate a host of important spectroscopic properties, including:
Oscillator Strengths: The probability of a given electronic transition.
Spontaneous Transition Probabilities (A): The rate at which an excited state decays radiatively.
Fluorescence Branching Ratios (β): The relative probabilities of radiative decay from an excited state to various lower states.
Radiative Lifetimes (τ_rad): The theoretical lifetime of an excited state if only radiative decay occurs. researchgate.net
These calculated parameters are critical for evaluating the potential of a material for applications in lasers and optical amplifiers. For example, a high stimulated emission cross-section, which can be calculated using the McCumber theory in conjunction with Judd-Ofelt results, indicates a higher likelihood of achieving efficient laser action. researchgate.net
| Parameter | Calculated Value | Transition |
|---|---|---|
| Judd-Ofelt Parameter (Ω₂) | 2.69 × 10⁻²⁰ cm² | - |
| Judd-Ofelt Parameter (Ω₄) | 1.64 × 10⁻²⁰ cm² | - |
| Judd-Ofelt Parameter (Ω₆) | 1.64 × 10⁻²⁰ cm² | - |
| Radiative Lifetime (τ_rad) | 810 µs | ⁶H₉/₂ + ⁶F₁₁/₂ → ⁶H₁₅/₂ |
| Stimulated Emission Cross Section (σ_e) | 2.21 × 10⁻²⁰ cm² | ⁶H₉/₂ + ⁶F₁₁/₂ → ⁶H₁₅/₂ |
Other Computational Approaches
Beyond DFT and Judd-Ofelt analysis, other computational techniques contribute to understanding the spectroscopic behavior of dysprosium-containing materials. Semiempirical quantum chemistry models, such as the Recife Model 1 (RM1), provide a faster, albeit more approximate, method for calculating the structures of large, complex molecules containing dysprosium, including those with sulfur-based ligands. plos.orgsemanticscholar.org These models are particularly useful for predicting geometries and bond distances in complex coordination compounds. plos.org Additionally, molecular dynamics (MD) simulations can be employed to model the dynamic fluctuations of atomic positions, which can be used to generate structural snapshots for the interpretation of X-ray absorption fine structure (EXAFS) data, providing a more realistic picture of the local coordination environment. oecd-nea.org
Defect Chemistry and Non Stoichiometry in Dysprosium Sulfide
Point Defects in Dysprosium Sulfide (B99878) Lattices
Point defects are zero-dimensional imperfections in the crystal lattice that disrupt the periodic arrangement of atoms. fiveable.me In dysprosium sulfide, as in other ionic compounds, the primary types of point defects are vacancies and interstitials. illinois.edulibretexts.org
Vacancies : A vacancy is created when an atom is missing from its regular lattice site. fiveable.me In the Dy₂S₃ lattice, both dysprosium (V"Dy) and sulfur (V••S) vacancies can exist. The formation of these vacancies is a thermally activated process, and their concentration increases with temperature. mdpi.com The energy required to create a vacancy is known as the formation energy, which is a critical parameter in determining the defect concentration at a given temperature. fiveable.mescm.com The presence of vacancies can significantly affect the material's properties, such as facilitating diffusion and influencing electrical conductivity. fiveable.meresearchgate.netnih.gov For instance, in sulfides, vacancies can enhance fluid-induced solid-state diffusion, which is a mechanism for the accumulation of metals. researchgate.netnih.gov
Interstitials : An interstitial defect occurs when an atom occupies a site in the crystal lattice that is not a regular lattice site. fiveable.me These can be either dysprosium (Dy•••i) or sulfur (S"i) ions. Interstitial atoms cause local distortions in the lattice. fiveable.me The formation of interstitial defects is generally less favorable than vacancies in closely packed structures due to the significant lattice strain they introduce. Spontaneous Frenkel pair formation, which creates a vacancy-interstitial pair, is considered a less likely source of vacancies in many semiconductor materials due to the high energy required. mdpi.com
The formation of these point defects can be represented by the following Kröger-Vink notations:
| Defect Type | Kröger-Vink Notation | Description |
| Dysprosium Vacancy | V"Dy | A missing dysprosium ion from a regular lattice site. |
| Sulfur Vacancy | V••S | A missing sulfur ion from a regular lattice site. |
| Dysprosium Interstitial | Dy•••i | A dysprosium ion occupying an interstitial position. |
| Sulfur Interstitial | S"i | A sulfur ion occupying an interstitial position. |
Non-stoichiometry in this compound refers to a deviation from the ideal Dy:S atomic ratio of 2:3. This condition is intimately linked to the presence of point defects. researchgate.net For instance, a sulfur deficiency (Dy₂S₃₋ₓ) implies the presence of sulfur vacancies or dysprosium interstitials. Conversely, a sulfur excess would suggest dysprosium vacancies or sulfur interstitials.
Non-stoichiometric compounds are common among transition metals and lanthanides, especially with polarizable anions like sulfide (S²⁻). libretexts.org The ability of dysprosium to exist in multiple oxidation states can help maintain charge neutrality in the presence of these defects. libretexts.orgscienceinfo.com
Research on terbium sesquisulfide (Tb₂S₃₋ₓ), a compound structurally similar to Dy₂S₃, has shown that decreasing the sulfur content (increasing non-stoichiometry) can significantly improve thermoelectric properties. researchgate.net Heat treatments can lead to a decrease in sulfur content, and the resulting non-stoichiometric powders, when consolidated, exhibit enhanced thermoelectric performance. researchgate.net This suggests that controlling non-stoichiometry is a key strategy for tuning the functional properties of rare-earth sulfides.
Vacancy and Interstitial Formation in this compound
Dopant Incorporation and Its Effects on this compound Crystal Chemistry
The intentional introduction of foreign atoms, or dopants, into the this compound lattice can be used to modify its crystal chemistry and, consequently, its physical properties. This compound itself can act as a dopant in other materials. For example, when used as a dopant in zinc sulfide (ZnS), Dy₂S₃ can influence the crystal structure and optical properties. scispace.com
When another element is doped into this compound, it can substitute for either dysprosium or sulfur ions, or it can occupy interstitial positions. The specific site occupied by the dopant depends on factors such as its ionic radius, charge, and the synthesis conditions.
For example, studies on cobalt sulfide (CoS) doped with dysprosium have been explored for photovoltaic and biomedical applications. arxiv.orgresearcher.life The incorporation of dysprosium into the CoS nanostructure has been shown to alter the optical bandgap and absorption characteristics, which is promising for enhancing photovoltaic performance. arxiv.org Similarly, dysprosium-doped copper sulfide nanoparticles have been investigated as anticancer drug carriers, where the doping alters the physicochemical properties, influencing drug release and cytotoxicity. researcher.life
The effects of dopant incorporation can be summarized as:
Alteration of Lattice Parameters: The substitution of dysprosium or sulfur ions with dopants of different sizes will cause the crystal lattice to expand or contract.
Modification of Electronic and Optical Properties: Dopants can introduce new energy levels within the bandgap of the material, leading to changes in electrical conductivity and optical absorption and emission characteristics. researchgate.net
Theoretical Approaches to Defect Formation Energies in this compound
Calculating the formation energy of defects is essential for predicting their concentration and understanding their impact on material properties. fiveable.mescm.com First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for investigating defect energetics. researchgate.netaps.org
The general methodology for calculating defect formation energies involves:
Supercell Approach: A large "supercell" of the perfect crystal is constructed. scm.com
Defect Creation: The defect of interest (e.g., a vacancy or interstitial) is introduced into the supercell.
Energy Calculation: The total energies of both the perfect and the defective supercells are calculated using DFT.
Formation Energy Determination: The defect formation energy is then calculated as the difference between the energy of the defective supercell and the sum of the energies of the perfect supercell and the chemical potentials of the added or removed atoms. scm.com
For charged defects, the calculation is more complex due to the long-range Coulomb interactions between the charged defect and its periodic images in the supercell model. scm.com Correction schemes are often necessary to obtain accurate formation energies for charged defects in the dilute limit. bmd-lab.org
While specific DFT studies on defect formation energies exclusively in this compound are not widely available in the provided search results, the principles are well-established from studies on other sulfides and rare-earth compounds. researchgate.netbmd-lab.orgresearchgate.netresearchgate.netaip.org For instance, hybrid density-functional calculations have been used to investigate the structure and energetics of rare-earth defects in zinc sulfide, providing insights into their stable charge states and the role of native defects. researchgate.netaip.org These theoretical methods could be directly applied to this compound to predict the stability of various point defects and the effects of non-stoichiometry and doping.
Experimental Techniques for Defect Characterization in this compound
A variety of experimental techniques can be employed to characterize defects in this compound. These techniques can provide information about the type, concentration, and structural environment of the defects.
| Technique | Information Provided |
| X-ray Diffraction (XRD) | Provides information on the crystal structure, lattice parameters, and phase purity. rsc.org Changes in lattice parameters can indicate the presence of point defects or dopants. aip.org |
| Transmission Electron Microscopy (TEM) | Allows for the direct visualization of the crystal lattice and can be used to identify extended defects such as dislocations. High-resolution TEM (HRTEM) can, in some cases, reveal clusters of point defects. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that can determine the elemental composition and chemical states of the constituent atoms. rsc.orgaip.org This can be useful for identifying changes in the oxidation state of dysprosium due to defects or doping. |
| Optical Absorption and Photoluminescence Spectroscopy | Defects and dopants can create new energy levels within the bandgap, leading to characteristic absorption and emission features in the optical spectra. scispace.comresearchgate.net |
| Electrical Measurements (e.g., Hall Effect, Resistivity) | The concentration and mobility of charge carriers are highly sensitive to the presence of defects and dopants. These measurements can provide information about the type and concentration of electrically active defects. |
| Extended X-ray Absorption Fine Structure (EXAFS) | Provides information about the local atomic environment around a specific element, including coordination numbers and interatomic distances. rsc.org This can be used to study the structural changes caused by defects or dopants. |
| Thermally Stimulated Current (TSC) | An electrical characterization technique used to study electrically active defects (traps) in semiconductors and insulators. researchgate.net |
By combining these theoretical and experimental approaches, a comprehensive understanding of the defect chemistry of this compound can be achieved, enabling the targeted design of materials with optimized properties for specific technological applications.
Thermodynamic Stability and High Pressure/high Temperature Behavior of Dysprosium Sulfide
Enthalpy and Entropy Considerations in Dysprosium Sulfide (B99878) Formation
The stability of a chemical compound is fundamentally described by thermodynamic quantities such as the standard enthalpy of formation (ΔfH°) and standard entropy (S°). The enthalpy of formation indicates the heat absorbed or released during the formation of one mole of a compound from its constituent elements in their standard states. A negative ΔfH° signifies an exothermic reaction and a thermodynamically favorable formation. Entropy is a measure of the disorder or randomness of a system.
For dysprosium sulfides, these values provide insight into the spontaneity and stability of their synthesis. For instance, dysprosium monosulfide (DyS) can be synthesized by heating stoichiometric amounts of dysprosium and sulfur in an inert atmosphere. wikipedia.org The thermodynamic data for the formation of dysprosium monosulfide (DyS) have been compiled in sources such as the U.S. Bureau of Mines thermodynamic tables. wikipedia.org These compilations provide critically evaluated data for inorganic substances at standard conditions (298.15 K and 1 bar pressure). nist.govusgs.govusgs.gov
Table 8.1: Thermodynamic Properties of Dysprosium Monosulfide (DyS) at 298.15 K
| Property | Value | Unit |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | -460.2 | kJ·mol⁻¹ |
| Standard Entropy (S°) | 87.9 | J·K⁻¹·mol⁻¹ |
Data sourced from Pankratz, L. B.; Mah, Alla D.; Watson, S. W. (1987). Thermodynamic Properties of Sulfides. wikipedia.org
The significantly negative enthalpy of formation for DyS indicates that its formation from elemental dysprosium and sulfur is a highly exothermic and thermodynamically favorable process.
Phase Equilibria and Phase Diagrams of Dysprosium-Sulfur Systems
The dysprosium-sulfur (Dy-S) system is characterized by the formation of several binary compounds and exhibits complex phase equilibria. A phase diagram, a graphical representation of the physical states of a substance under different conditions of temperature and composition, is essential for understanding these relationships. wikipedia.org
The primary compounds in the Dy-S system include dysprosium monosulfide (DyS) and dysprosium (III) sulfide (Dy₂S₃). wikipedia.orgwikipedia.org
Dysprosium Monosulfide (DyS): This compound forms crystals with a cubic structure, isomorphous with NaCl. It melts congruently at a high temperature of 2360 °C. wikipedia.org
Dysprosium (III) Sulfide (Dy₂S₃): This phase exists in multiple crystalline forms, including cubic and monoclinic modifications. wikipedia.org It is known to form yellow-orange-brown crystals. wikipedia.org
The study of ternary systems provides further insight into the phase behavior of dysprosium sulfide. Investigations into the SrS-Ln₂S₃ (where Ln = Tb, Dy, Er) systems have shown that the phase diagrams are qualitatively similar. researchgate.net They are defined by the existence of SrLn₂S₄ compounds and solid solutions based on SrS and Ln₂S₃. researchgate.net In the SrS-Dy₂S₃ system, the SrDy₂S₄ compound has a CaFe₂O₄-type orthorhombic lattice and melts congruently at 1900 K. researchgate.net The solubility of SrS in Dy₂S₃ is 16 mol% at 1820 K. researchgate.net
Similarly, the T-x projection of the state diagram for the Cu₂S-Dy₂S₃ system reveals the formation of two ternary phases: Cu₃DyS₃ and CuDyS₂. The system forms eutectics at 1390 K and 1560 K. Such studies, often employing techniques like differential thermal analysis and X-ray diffraction, are crucial for constructing detailed phase diagrams. cmu.edu
Table 8.2: Selected Phases and Transition Points in Dysprosium-Sulfur Containing Systems
| System | Phase/Feature | Transition Temperature (°C) | Notes |
|---|---|---|---|
| Dy-S | DyS (melting) | 2360 | Congruent melting. wikipedia.org |
| SrS-Dy₂S₃ | SrDy₂S₄ (melting) | 1627 (1900 K) | Congruent melting. researchgate.net |
| Cu₂S-Dy₂S₃ | Eutectic | 1117 (1390 K) | Formed at 1.3 mol% Dy₂S₃. |
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for this compound Stability Studies
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are cornerstone techniques for studying the thermal stability of materials. capes.gov.brarxiv.org DTA measures the temperature difference between a sample and an inert reference as a function of temperature, revealing phase transitions, melting, and decomposition events. arxiv.org TGA measures the change in mass of a sample as a function of temperature or time, indicating processes like dehydration, oxidation, or decomposition. researchgate.net
In the context of this compound, these methods are used to determine key stability parameters. For example, DTA has been instrumental in establishing the phase diagrams of systems containing Dy₂S₃, such as the Cu-Dy and SrS-Dy₂S₃ systems, by identifying the temperatures of melting, eutectic points, and other phase transformations. researchgate.netcmu.edu Studies on dysprosium-containing complexes, like dysprosium chloride-thiourea, utilize TGA/DTA to map out the decomposition stages, determining the temperature limits of stability and the nature of the final residue. ias.ac.in
For dysprosium (III) sulfide (Dy₂S₃), while stable in dry air, it is susceptible to oxidation when heated strongly in the presence of oxygen. wikipedia.org A TGA experiment would show a mass gain corresponding to the formation of dysprosium oxysulfide (Dy₂O₂S), as described by the reaction: Dy₂S₃ + 3O₂ → Dy₂O₂S + 2SO₂ wikipedia.org
This type of analysis is crucial for defining the operational limits of this compound in high-temperature applications where an oxidizing atmosphere may be present.
Pressure-Volume (P-V) Equations of State for this compound Polymorphs
The behavior of materials under high pressure is described by a Pressure-Volume (P-V) equation of state (EoS), which mathematically relates the pressure to the volume of a material at a constant temperature. uni-bayreuth.de Studying the EoS of this compound polymorphs is essential for understanding their compressibility and predicting pressure-induced phase transitions to denser, more stable crystal structures.
High-pressure experiments are typically conducted using diamond anvil cells, where a sample can be compressed to extreme pressures while being probed by techniques like X-ray diffraction (XRD) to determine its crystal structure and unit cell volume. uni-bayreuth.deresearchgate.net While specific, detailed P-V EoS data for this compound polymorphs are not extensively reported in the surveyed literature, the methodology is well-established from studies on related dysprosium compounds like hydrides and carbides. uni-bayreuth.deresearchgate.netutexas.edu
For instance, high-pressure studies on dysprosium hydride (DyH₃) revealed a phase transition sequence from P3̅c1 → Imm2 → Fm3̅m structures at 11 and 35 GPa, respectively. utexas.edu The experimental P-V data for the Fm3̅m phase of DyH₃ were fitted using a third-order Birch-Murnaghan EoS, yielding a bulk modulus (K₀) of 85 GPa, which is a measure of the substance's resistance to compression. utexas.edu Similarly, research on the Dy-C system at pressures up to 95 GPa identified several new dysprosium carbide phases, and their EoS was determined by fitting the pressure-volume data. uni-bayreuth.deresearchgate.net
It is expected that this compound would also undergo structural transformations to more compact polymorphs under high pressure. The determination of their specific P-V equations of state would require similar high-pressure XRD experiments and fitting the resulting data to established EoS models.
Computational and Theoretical Approaches in Dysprosium Sulfide Research
Advanced Density Functional Theory (DFT) Implementations for Dysprosium Sulfide (B99878)
Density Functional Theory (DFT) is a cornerstone of computational materials science, offering a framework to calculate the electronic structure and properties of materials. diva-portal.orgresearchgate.net However, standard DFT approximations often fail for systems with strongly correlated electrons, such as the 4f electrons in dysprosium. researchgate.net To address this, advanced implementations are required to accurately model dysprosium sulfide.
The most common and crucial of these is the DFT+U method. This approach incorporates a Hubbard U term, which is an on-site Coulombic repulsion parameter, to correct for the self-interaction error in standard DFT functionals and better describe the localized nature of the f-electrons. researchgate.net In studies of lanthanide sulfides, including those of lanthanum, samarium, and gadolinium, the DFT+U method has been essential for accurately predicting their electronic properties, such as whether they are metallic or semiconducting. researchgate.net For this compound, a similar approach is indispensable. The choice of the U value is critical and is often determined by fitting to experimental data or from first-principles calculations.
Furthermore, for heavy elements like dysprosium, relativistic effects cannot be ignored. The inclusion of spin-orbit coupling (SOC) in DFT calculations is vital. SOC interactions are particularly strong in lanthanides and can significantly influence the magnetic anisotropy and electronic band structure. Modern DFT codes allow for the inclusion of SOC, often in conjunction with the DFT+U method, to provide a more complete and accurate picture of the electronic states in this compound. diva-portal.org Research on dysprosium carbides, for instance, has successfully utilized DFT calculations that consider these complex interactions to interpret experimentally synthesized high-pressure phases. uni-bayreuth.de
Table 1: Key DFT Functionals and Corrections for this compound Research
| Method/Correction | Purpose | Application to this compound |
|---|---|---|
| DFT+U | Corrects for strong on-site Coulomb repulsion of localized 4f electrons. | Essential for accurately describing the electronic band gap and magnetic moments. |
| Spin-Orbit Coupling (SOC) | Accounts for relativistic effects, which are significant in heavy elements. | Crucial for modeling magnetic anisotropy and fine details of the electronic structure. |
| Hybrid Functionals (e.g., HSE) | Incorporate a fraction of exact Hartree-Fock exchange to improve band gap prediction. | Can provide more accurate band structure calculations compared to standard GGA or LDA functionals. |
| Generalized Gradient Approximation (GGA) | An improvement over the Local Density Approximation (LDA) by including the gradient of the electron density. | Commonly used as the base functional to which U and SOC corrections are added. |
Ab Initio Molecular Dynamics Simulations for this compound Structural Dynamics
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms directly from first-principles electronic structure calculations at each step of a molecular dynamics trajectory. rub.deuni-ulm.de This method avoids the need for empirical potential models and provides a predictive, physics-based description of the dynamic behavior of atoms in a material. uni-ulm.de
For this compound, AIMD simulations are invaluable for studying its structural dynamics and stability at finite temperatures. By simulating the motion of dysprosium and sulfur atoms over time, researchers can:
Assess Thermal Stability: Determine if a given crystal structure of this compound is stable at a specific temperature or if it will undergo a phase transformation or decomposition.
Simulate Phase Transitions: Observe the atomistic mechanisms of temperature-induced phase transitions by monitoring changes in the crystal lattice and atomic coordination.
Study Diffusion Mechanisms: Investigate the pathways and activation energies for ionic diffusion within the crystal lattice, which is particularly relevant for applications in solid-state electrolytes or thermal barrier coatings.
Analyze Amorphous Structures: Model the structure and dynamics of amorphous or disordered this compound, which can be important for understanding materials synthesized under non-equilibrium conditions. researchgate.net
The computational cost of AIMD simulations is high, which typically limits the system size and simulation timescale. rub.de However, the insights gained into the dynamic behavior, such as the vibrational properties and the evolution of the structure at operational temperatures, are often unattainable by purely experimental or static computational methods. researchgate.netresearchgate.net
Crystal Structure Prediction (CSP) Algorithms for Novel this compound Phases
Crystal Structure Prediction (CSP) is a computational methodology aimed at finding the most stable arrangement of atoms for a given chemical composition, effectively predicting a material's crystal structure from first principles. acs.org This has become a vital tool for materials discovery, especially for systems under extreme conditions like high pressure. researchgate.net
Evolutionary algorithms, such as the USPEX (Universal Structure Predictor: Evolutionary Xtallography) code, are a prominent and successful class of CSP methods. acs.orgresearchgate.net This approach works by generating a population of random initial crystal structures. The energy of each structure is calculated (typically using DFT), and the lowest-energy structures are "mated" and "mutated" to create a new generation of structures. This evolutionary process is repeated until the global minimum on the potential energy surface—the most stable crystal structure—is found.
In the context of this compound, CSP algorithms can be used to:
Explore the phase diagram as a function of pressure.
Identify novel, potentially synthesizable high-pressure phases with unique properties.
Provide candidate structures to aid in the interpretation of experimental X-ray diffraction data.
A prime example of this methodology's power is the successful prediction and subsequent synthesis of various high-pressure phases of dysprosium hydride (DyH₃). researchgate.netutexas.edu In that study, calculations predicted a series of phase transitions from the ambient pressure structure to new phases at specific high pressures. researchgate.netutexas.edu A similar computational exploration for this compound could uncover new stable or metastable polymorphs.
Table 2: Hypothetical High-Pressure Phase Predictions for this compound (by analogy to DyH₃)
| Pressure Range (GPa) | Predicted Stable Phase (Space Group) | Coordination Environment | Potential Properties |
|---|---|---|---|
| 0 - 20 | Hypothetical Ambient Phase | 6- or 7-coordinate Dy | Semiconductor |
| 20 - 50 | Hypothetical Phase I (e.g., Orthorhombic) | 8-coordinate Dy | Increased metallicity |
| 50 - 150 | Hypothetical Phase II (e.g., Cubic) | 9-coordinate Dy | Metallic, potential for unique magnetic ordering |
| > 150 | Hypothetical Phase III (e.g., Hexagonal) | High-density packing | Novel electronic or magnetic properties |
Note: This table is illustrative, based on the types of complex phase diagrams revealed by CSP for similar rare-earth compounds like DyH₃. utexas.edu
Monte Carlo Simulations for Phase Transitions and Configurational Thermodynamics in this compound
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. arxiv.org In condensed matter physics, they are particularly well-suited for studying the thermodynamics of systems and the nature of phase transitions. mdpi.comepj-conferences.org
Given that dysprosium is a highly magnetic rare-earth element, its sulfide compounds are expected to exhibit interesting magnetic behavior. Monte Carlo simulations are an ideal tool to investigate this. The process typically involves:
Defining a Model Hamiltonian: A model is constructed that describes the energy of the system. For magnetic this compound, this would include terms for the exchange interactions between the magnetic moments (spins) on the dysprosium ions and a term for magnetic anisotropy.
Simulation: The simulation starts from an initial configuration of spins on a lattice representing the this compound crystal structure. The Metropolis algorithm (or a similar variant) is used to generate a sequence of new spin configurations.
Thermodynamic Averaging: By running the simulation for many steps at a given temperature, thermodynamic averages of quantities like magnetization, magnetic susceptibility, and specific heat can be calculated.
By performing these simulations at a range of temperatures, researchers can identify magnetic phase transitions, such as the transition from a high-temperature paramagnetic state to a low-temperature ordered state (e.g., ferromagnetic or antiferromagnetic). arxiv.org Studies on rare-earth amorphous alloys have successfully used MC methods to construct magnetic phase diagrams and understand the transition into spin-glass-like states. epj-conferences.org This approach would be directly applicable to studying the complex magnetic ordering and configurational thermodynamics of this compound.
Phonon Dispersion Calculations for this compound Lattice Vibrations and Stability
Once a new crystal structure is predicted, it is crucial to determine if it is dynamically stable. A structure may be at a minimum in terms of its static energy but could be unstable with respect to atomic vibrations. Phonon dispersion calculations are the primary theoretical tool for assessing this dynamical stability. icm.edu.pl
A phonon is a quantum of a collective excitation in a periodic arrangement of atoms in a crystal, representing a specific vibrational mode. The phonon dispersion curves plot the phonon frequencies versus the wave vector along high-symmetry directions in the Brillouin zone. The calculation is typically performed using Density Functional Perturbation Theory (DFPT). researchgate.net
The key criterion for dynamical stability is that all phonon frequencies must be real (i.e., their squared values are positive). The presence of imaginary phonon frequencies (represented as negative values on a plot of squared frequency) indicates that the structure is unstable and would spontaneously distort into a lower-energy configuration. frontiersin.org
For this compound research, phonon calculations are an indispensable step that follows crystal structure prediction. icm.edu.pl For every new phase of this compound predicted by CSP algorithms, phonon dispersion curves must be computed to verify its stability. utexas.edu The resulting phonon density of states also provides valuable information for calculating thermodynamic properties, such as the vibrational contribution to the free energy and the specific heat.
Future Research Directions for Dysprosium Sulfide in Emerging Materials Science
Exploration of New Synthesis Routes for Nanoscale Dysprosium Sulfide (B99878) Materials
The synthesis of materials in the nanometer regime is a cornerstone of modern materials science, as unique size-dependent properties often emerge. For dysprosium sulfide, moving beyond traditional solid-state reactions is critical. Future research will likely investigate more sophisticated synthesis methodologies to control particle size, morphology, and crystallinity with high precision.
One promising avenue is Solution Combustion Synthesis (SCS) , a method known for producing finely dispersed, porous, and nanocrystalline materials. acs.org This technique involves the exothermic reaction of an aqueous solution containing metal salts (a dysprosium source) and a fuel (a sulfur source and organic component), which can be ignited to produce the desired sulfide nanoparticles in a rapid, energy-efficient process. acs.org
Another advanced approach involves the use of Metal-Organic Frameworks (MOFs) as precursors . A dysprosium-based MOF could be synthesized and then subjected to a controlled thermal treatment (calcination) in a sulfur-rich atmosphere. nanochemres.org This method offers a template-based approach, potentially allowing for the creation of this compound with a well-defined and uniform morphology, such as nanorods or porous networks, derived from the structure of the initial MOF. nanochemres.org
Additional routes to be explored include:
Hydrothermal and Solvothermal Methods: These techniques, carried out in aqueous or organic solvents at elevated temperatures and pressures, allow for the crystallization of high-quality nanoscale materials. By adjusting parameters like temperature, pressure, and precursor concentration, the size and shape of this compound nanocrystals can be systematically controlled.
Chemical Vapor Deposition (CVD): This method involves the reaction of volatile dysprosium and sulfur precursors on a substrate, offering a pathway to grow high-purity thin films and 2D layers of this compound for electronic and optoelectronic applications. researchgate.net
Tailoring Electronic and Magnetic Functionality in this compound through Doping and Defects
The intrinsic properties of this compound can be significantly modified through the deliberate introduction of impurities (doping) or crystalline imperfections (defects). This strategy, often termed defect engineering, is a powerful tool for functionalizing materials for specific applications. rsc.orgrsc.org
Introducing vacancies, such as dysprosium or sulfur vacancies, can alter the local electronic structure and introduce magnetism. rsc.org For instance, in other metal sulfides, creating a metal vacancy can induce a half-metallic property, where the material behaves as a metal for one electron spin direction and as a semiconductor for the other, a highly desirable trait for spintronic devices. rsc.org Conversely, chalcogen (sulfur) vacancies tend to reduce the band gap without inducing magnetism. rsc.org
Doping with other elements can also be used to precisely tune properties. Doping with other rare-earth elements or transition metals could introduce new electronic states within the band gap, enhancing optical absorption or catalytic activity. arxiv.orgresearcher.life Studies on dysprosium-doped cobalt sulfide and zinc oxide have shown that the introduction of Dy³⁺ ions can alter the band gap, create defect states, and induce room-temperature ferromagnetic behavior. researcher.liferesearchgate.net Applying this knowledge to a this compound host lattice is a logical next step.
Table 1: Potential Effects of Doping and Defects on this compound
| Modification Type | Specific Example | Predicted Effect on this compound | Potential Application | Analogous Finding |
|---|---|---|---|---|
| Cation Vacancy | Dysprosium (Dy) vacancy | Induction of half-metallicity and magnetic moment. | Spintronics | Creation of Ge vacancy in GeS monolayer induces half-metallic nature. rsc.org |
| Anion Vacancy | Sulfur (S) vacancy | Reduction of the electronic band gap, preservation of non-magnetic nature. | Optoelectronics, Photocatalysis | S and Se vacancies in PtSSe reduce the band gap significantly. rsc.org |
| Substitutional Doping | Doping with transition metals (e.g., V, Cr, Mn, Fe) | Induction of diluted magnetic semiconductor or half-metallic properties. | Magnetic Memory, Spintronics | Doping GeS with transition metals results in large magnetic moments. rsc.org |
| Substitutional Doping | Doping with VA-group atoms (e.g., P, As) | Creation of diluted magnetic semiconductor behavior with strong spin polarization. | Spintronics | Doping of GeS with P or As induces magnetism originating from the impurity atoms. rsc.org |
| Substitutional Doping | Doping with other rare-earth elements | Modification of optical band gap and photoluminescence properties. | Photovoltaics, Lighting | Dy doping in ZnO nanorods decreases the band gap. researchgate.net |
Advanced Characterization Methodologies for Operando Studies of this compound
To fully understand and optimize the functionality of this compound in applications like catalysis or energy storage, it is crucial to study the material under actual operating conditions. Operando characterization techniques, which analyze a material as it functions, provide invaluable insights that are unattainable through conventional pre- and post-characterization. rsc.org
Future research should employ a suite of these advanced methods to probe this compound. For example, operando X-ray Absorption Spectroscopy (XAS) can track the oxidation state and local coordination environment of dysprosium and sulfur atoms during an electrochemical or catalytic cycle. rsc.org This can reveal reaction mechanisms and identify transient intermediate species that are critical to performance.
Similarly, operando X-ray Diffraction (XRD) can monitor changes in the crystal structure of this compound in real-time. This is essential for understanding phase transformations, lattice strain, and degradation mechanisms that may occur during processes like battery charging/discharging or exposure to high temperatures. rsc.org The combination of multiple operando techniques provides a holistic view of the material's structure-property-performance relationships. rsc.orgacs.org
Integration of this compound in Complex Heterostructures for Advanced Functionality
Combining this compound with other materials to form heterostructures is a promising strategy to create synergistic effects and unlock novel functionalities. By creating an interface between this compound and another semiconductor, metal, or insulator, properties such as charge separation, catalytic activity, and electronic transport can be dramatically enhanced. researchgate.net
Research into heterostructures based on other rare-earth sulfides, such as molybdenum disulfide-praseodymium sulfide (MoS₂-PrS), has demonstrated significantly improved field emission capabilities due to the favorable electronic structure at the junction. researchgate.net A similar approach could be applied to this compound. For example, creating a heterostructure between a 2D layer of this compound and graphene could enhance electrical conductivity and provide a robust support for catalytic applications.
Another area of exploration is the formation of heterojunctions with metal oxides. A this compound/titanium dioxide (DyS/TiO₂) heterostructure could be designed for photocatalysis. In such a system, the this compound would act as a sensitizer, absorbing visible light and injecting electrons into the conduction band of the TiO₂, leading to more efficient generation of reactive oxygen species for pollutant degradation.
Table 2: Proposed this compound Heterostructures and Their Potential Applications
| Heterostructure Composition | Targeted Functionality | Underlying Principle | Potential Application | Analogous System |
|---|---|---|---|---|
| DyS / Graphene | Enhanced electrocatalysis and conductivity | Graphene provides high charge carrier mobility and a large surface area. | Electrocatalysts, Supercapacitors | rGO-Bi₂S₃ heterostructures show superior field emission and electrocatalytic performance. researchgate.net |
| DyS / MoS₂ (or other TMDs) | Improved field emission and charge separation | Formation of a Type-II band alignment at the junction facilitates electron-hole separation. | Field Emission Displays, Photodetectors | MoS₂-PrS heterojunctions exhibit exceptional field emission characteristics. researchgate.net |
| DyS / TiO₂ (or ZnO) | Enhanced photocatalytic activity | DyS acts as a visible-light sensitizer, promoting charge transfer to the wide-bandgap oxide. | Environmental Remediation | Dy-doping enhances the photocatalytic activity of Bi₄V₂O₁₁ nanoparticles. acs.org |
| DyS / DyB₆ | Reduced quantum resistance and enhanced stability | Combining materials with different work functions and high stability can improve electronic device performance. | Vacuum Microelectronics | Black Phosphorus/Dysprosium Hexaboride (BP/DyB₆) heterostructures are studied for field emission. acs.org |
Theoretical Advancements in Predicting Novel Properties and Phases of this compound
Theoretical and computational modeling are indispensable tools for accelerating materials discovery. By simulating materials at the atomic level, researchers can predict properties, understand experimental observations, and guide the synthesis of new materials with desired functionalities. For a complex material like this compound, with its f-electron system, advanced theoretical approaches are particularly crucial.
Density Functional Theory (DFT) is a powerful method for calculating the electronic band structure, magnetic properties, and stability of different crystalline phases of this compound. rsc.org Future theoretical work could focus on using DFT to screen the effects of various dopants and defects, predicting which modifications are most likely to yield desired electronic or magnetic properties. rsc.org This would allow experimental efforts to be more targeted and efficient.
Beyond standard DFT, more advanced methods are needed to accurately capture the complex electron correlation effects in dysprosium's 4f orbitals. This includes approaches like DFT+U or hybrid functional calculations. Furthermore, semiempirical quantum chemistry models, such as the Recife Model 1 (RM1), which have been parameterized for dysprosium, can be adapted to predict the geometries and properties of complex this compound molecules and clusters, which is particularly useful for understanding its behavior in solution or as part of larger molecular assemblies. semanticscholar.org These theoretical studies can predict entirely new, potentially metastable, phases of this compound that might be accessible through high-pressure synthesis or other non-equilibrium techniques. aps.org
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for dysprosium sulfide (Dy₂S₃) in controlled laboratory environments?
- Methodological Guidance : Dy₂S₃ is typically synthesized via high-temperature solid-state reactions (1,200–1,400°C) under inert atmospheres using stoichiometric ratios of dysprosium and sulfur. Flux-assisted methods (e.g., using iodine as a mineralizer) improve crystallinity . Post-synthesis, confirm phase purity via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS).
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 1,200–1,400°C |
| Reaction Time | 48–72 hours |
| Atmosphere | Argon or vacuum |
Q. Which characterization techniques are critical for validating this compound’s structural and electronic properties?
- Recommended Workflow :
Structural Analysis : XRD for phase identification; Rietveld refinement for lattice parameters.
Morphology : Scanning electron microscopy (SEM) with elemental mapping.
Electronic Properties : X-ray photoelectron spectroscopy (XPS) for oxidation states; UV-Vis-NIR spectroscopy for bandgap estimation .
- Common Pitfalls : Surface oxidation during sample handling can skew XPS results; use gloveboxes for preparation .
Q. What are the key physical properties of this compound relevant to solid-state physics research?
- Critical Properties :
- Thermal Stability : Decomposes above 1,500°C; monitor via thermogravimetric analysis (TGA).
- Magnetic Behavior : Paramagnetic at room temperature; Néel temperature (~15 K) indicates antiferromagnetic ordering .
- Data Interpretation : Cross-reference magnetometry (SQUID) data with computational models (DFT) to resolve discrepancies in reported Curie-Weiss constants .
Advanced Research Questions
Q. How can researchers address contradictions in reported magnetic susceptibility values for this compound?
- Resolution Strategy :
Control Variables : Verify stoichiometry (Dy:S ratio via EDS) and oxygen contamination (via XPS).
Methodological Consistency : Compare measurement conditions (e.g., field strength, temperature sweep rates) across studies .
Collaborative Validation : Replicate experiments using shared protocols with independent labs .
- Case Study : A 2023 study attributed discrepancies to sulfur vacancies, which alter exchange interactions; controlled annealing reduced variance by 18% .
Q. What experimental design principles optimize the synthesis of specific crystallographic phases (e.g., cubic vs. orthorhombic Dy₂S₃)?
- Phase-Control Framework :
- Precursor Selection : Use DyCl₃ vs. Dy₂O₃ to influence sulfur incorporation kinetics.
- Quenching Rates : Rapid cooling favors metastable cubic phases; slow cooling promotes thermodynamically stable orthorhombic structures .
Q. How can computational modeling (e.g., DFT, Monte Carlo) enhance the interpretation of this compound’s magnetocaloric effects?
- Integrated Methodology :
Model Setup : Use DFT (VASP or Quantum ESPRESSO) to calculate spin-orbit coupling parameters.
Validation : Compare simulated magnetic entropy changes with experimental calorimetry data.
Limitations : Overestimation of exchange interactions in DFT requires empirical correction factors .
- Recent Advancements : Machine learning models trained on experimental datasets predict doping effects on magnetocaloric performance with >90% accuracy .
Methodological Resources
- Data Contradiction Analysis : Apply triangulation (cross-method, cross-lab, cross-dataset validation) per and .
- Literature Review : Use federated search tools (e.g., Scopus, Web of Science) with Boolean strings like "(this compound) AND (synthesis OR magnet*)" to filter high-impact studies .
- Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
